molecular formula C11H14N2 B8137887 4-Amino-3-isopropyl-5-methylbenzonitrile

4-Amino-3-isopropyl-5-methylbenzonitrile

Cat. No.: B8137887
M. Wt: 174.24 g/mol
InChI Key: MBIASLYEZUHZSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3-isopropyl-5-methylbenzonitrile (CAS 2387444-33-7) is a high-purity chemical compound supplied for laboratory research use. With the molecular formula C11H14N2 and a molecular weight of 174.24 g/mol, this polysubstituted benzonitrile features an amino group, an isopropyl group, and a nitrile group on its aromatic ring . This specific substitution pattern makes it a valuable synthetic intermediate in organic and medicinal chemistry. The nitrile group is a key functional unit in over 30 approved pharmaceuticals and is renowned for its metabolic stability and role as a hydrogen bond acceptor, which can be critical for binding to biological targets . In research settings, this compound serves as a versatile building block for constructing more complex molecules. Its amino and nitrile groups allow for diverse chemical transformations, including further functionalization or incorporation into nitrogen-containing heterocycles, which are common scaffolds in drug discovery . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-methyl-5-propan-2-ylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-7(2)10-5-9(6-12)4-8(3)11(10)13/h4-5,7H,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIASLYEZUHZSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-3-isopropyl-5-methylbenzonitrile (CAS 2387444-33-7)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Amino-3-isopropyl-5-methylbenzonitrile, a substituted benzonitrile with potential applications in medicinal chemistry and materials science. Drawing upon available data and established chemical principles, this document will cover its physicochemical properties, spectroscopic profile, potential synthetic routes, and prospective applications in drug discovery.

Core Molecular Characteristics

4-Amino-3-isopropyl-5-methylbenzonitrile is an aromatic compound featuring a benzene ring substituted with an amino group, an isopropyl group, a methyl group, and a nitrile functionality. This unique arrangement of functional groups imparts specific electronic and steric properties that are of interest in the design of novel bioactive molecules.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Amino-3-isopropyl-5-methylbenzonitrile is presented in the table below. While experimental data for some properties are not publicly available, predicted values based on computational models are provided to guide researchers.

PropertyValueSource
CAS Number 2387444-33-7[1]
Molecular Formula C₁₁H₁₄N₂[1]
Molecular Weight 174.25 g/mol
Appearance Solid or liquid
Purity 95% - 97% (as commercially available)[1]
Storage Temperature Room temperature, in a dark, inert atmosphere
InChI 1S/C11H14N2/c1-7(2)10-5-9(6-12)4-8(3)11(10)13/h4-5,7H,13H2,1-3H3[1]
InChIKey MBIASLYEZUHZSB-UHFFFAOYSA-N[1]
SMILES CC1=C(C(C)C)C(N)=C(C#N)C=C1

Spectroscopic Profile

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of 4-Amino-3-isopropyl-5-methylbenzonitrile. While experimental spectra are not widely available, this section provides predicted spectral data and interpretation based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is expected to show distinct signals for the aromatic, isopropyl, methyl, and amino protons.

  • Aromatic Protons (Ar-H): Two singlets are anticipated in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the two non-equivalent protons on the benzene ring.

  • Isopropyl Proton (-CH(CH₃)₂): A septet is expected for the methine proton of the isopropyl group, likely in the δ 3.0-4.0 ppm range, due to coupling with the six equivalent methyl protons.

  • Isopropyl Methyl Protons (-CH(CH₃)₂): A doublet will appear for the six equivalent protons of the isopropyl methyl groups, typically in the δ 1.0-1.5 ppm region.

  • Methyl Protons (-CH₃): A singlet corresponding to the three protons of the methyl group attached to the aromatic ring is expected, likely in the δ 2.0-2.5 ppm range.

  • Amino Protons (-NH₂): A broad singlet is anticipated for the two amino protons, with a chemical shift that can vary depending on the solvent and concentration (typically δ 3.5-5.0 ppm).

The carbon-13 NMR spectrum will provide information on the different carbon environments within the molecule.

  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-150 ppm). The carbons attached to the electron-donating amino and alkyl groups will be shielded (appear at lower ppm values), while the carbon of the nitrile group and the carbons adjacent to it will be deshielded (appear at higher ppm values).

  • Nitrile Carbon (-C≡N): A characteristic signal for the nitrile carbon is expected in the range of δ 115-125 ppm.

  • Isopropyl Carbons: Two signals are expected for the isopropyl group: one for the methine carbon (δ 25-35 ppm) and one for the two equivalent methyl carbons (δ 20-25 ppm).

  • Methyl Carbon: A signal for the methyl group attached to the ring will likely appear in the δ 15-25 ppm region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorption bands for 4-Amino-3-isopropyl-5-methylbenzonitrile include:

  • N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

  • C-H Stretching (Aromatic): Bands above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic ring.

  • C-H Stretching (Aliphatic): Bands below 3000 cm⁻¹ will be present due to the C-H bonds of the isopropyl and methyl groups.

  • C≡N Stretching: A sharp, medium-intensity band is expected in the range of 2220-2260 cm⁻¹ for the nitrile group.

  • C=C Stretching (Aromatic): Several bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.

  • N-H Bending: A band around 1600 cm⁻¹ is expected for the scissoring vibration of the amino group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 4-Amino-3-isopropyl-5-methylbenzonitrile, the molecular ion peak [M]⁺ would be observed at an m/z of approximately 174.25. Fragmentation patterns would likely involve the loss of methyl and isopropyl groups.

Synthesis and Reactivity

Proposed Synthetic Workflow

A potential synthesis could involve the introduction of the functional groups onto a benzene ring precursor. A logical approach would be the cyanation of a substituted aniline.

Caption: Proposed synthetic workflow for 4-Amino-3-isopropyl-5-methylbenzonitrile.

Key Chemical Transformations

The reactivity of the benzonitrile core is influenced by the substituents on the aromatic ring. The electron-donating amino and alkyl groups activate the ring towards electrophilic aromatic substitution, while the electron-withdrawing nitrile group deactivates it. The nitrile group itself can undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to an amine.

Applications in Drug Discovery and Development

The benzonitrile moiety is a recognized pharmacophore in medicinal chemistry, and substituted aminobenzonitriles are valuable intermediates in the synthesis of a wide range of pharmaceuticals.[2][3][4]

Role of the Nitrile Group in Bioactive Molecules

The nitrile group can play several roles in drug-target interactions:[2][3]

  • Hydrogen Bond Acceptor: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, interacting with donor groups on a biological target.

  • Dipole-Dipole Interactions: The strong dipole moment of the nitrile group can participate in polar interactions within a binding pocket.

  • Metabolic Stability: The nitrile group is generally metabolically stable and can be used to block a site of metabolism.

  • Bioisostere: It can serve as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom.

Potential Therapeutic Areas

Given the structural motifs present in 4-Amino-3-isopropyl-5-methylbenzonitrile, it could serve as a scaffold for the development of inhibitors for various enzyme classes, such as kinases or proteases, or as a ligand for receptors. The specific substitution pattern may offer opportunities for optimizing selectivity and pharmacokinetic properties.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 4-Amino-3-isopropyl-5-methylbenzonitrile.

Hazard Identification

Based on data for similar compounds, 4-Amino-3-isopropyl-5-methylbenzonitrile is expected to have the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

Recommended Handling Procedures
  • Work in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

4-Amino-3-isopropyl-5-methylbenzonitrile is a chemical entity with significant potential as a building block in the fields of medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its known and predicted properties, potential synthetic strategies, and prospective applications. Further experimental investigation is warranted to fully elucidate its chemical and biological characteristics and to explore its utility in the development of novel functional molecules.

References

  • 4-Amino-3-chloro-5-methylbenzonitrile | C8H7ClN2 | CID 2735301 - PubChem. (n.d.). Retrieved from [Link]

  • 4-Amino-3-chloro-5-methyl benzonitrile. (n.d.). NIST WebBook. Retrieved from [Link]

  • 4-Amino-3-methylbenzonitrile | C8H8N2 | CID 7010316. (n.d.). PubChem. Retrieved from [Link]

  • Process for the preparation of substituted 3-aminobenzonitriles. (1996). Google Patents.
  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.
  • Nakamura, T., Miyazaki, M., Ishiuchi, S. I., Weiler, M., Schmies, M., Dopfer, O., & Fujii, M. (2013).
  • Electricity-driven sustainable synthesis of 2-aminobenzonitriles through C–C bond cleavage of isatins: post-functionalization via one-pot integration with enzyme catalysis. (2026). RSC Publishing. Retrieved from [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2010). ACS Publications. Retrieved from [Link]

  • Process for the preparation of 3-aminobenzonitrile replace. (n.d.). Google Patents.
  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Technical Guide to 4-Amino-3-isopropyl-5-methylbenzonitrile: A Cornerstone Intermediate for Covalent KRAS G12C Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The discovery of small molecules capable of targeting the KRAS G12C mutation represents a paradigm shift in oncology, transforming a previously "undruggable" target into a tractable one. At the heart of this therapeutic breakthrough are covalent inhibitors like Sotorasib and Adagrasib, which rely on precisely engineered molecular scaffolds for their potency and selectivity. This guide provides an in-depth technical examination of 4-Amino-3-isopropyl-5-methylbenzonitrile , a critical intermediate in the synthesis of these next-generation cancer therapeutics. We will dissect its physicochemical properties, detail a representative synthetic pathway with mechanistic rationale, and illustrate its strategic importance in the architecture of the final active pharmaceutical ingredient (API). This document is intended for researchers, medicinal chemists, and process development scientists engaged in the field of targeted oncology drug discovery and development.

Introduction: The KRAS G12C Challenge and the Rise of Covalent Inhibitors

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a critical molecular switch in cell signaling pathways, including the MAPK pathway, which governs cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common drivers of human cancers, particularly in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[1] The glycine-to-cysteine substitution at codon 12 (G12C) is a prevalent mutation that impairs the intrinsic GTPase activity of the KRAS protein, locking it in a constitutively active, GTP-bound state and promoting uncontrolled cell growth.[1][2]

For decades, the smooth surface of the KRAS protein and its high affinity for GTP made direct inhibition a formidable challenge. The breakthrough came with the development of inhibitors that could covalently and irreversibly bind to the mutant cysteine-12 residue.[1][3] These inhibitors selectively target the KRAS G12C protein in its inactive, GDP-bound state, trapping it and preventing downstream oncogenic signaling.[3][4] The clinical success of Sotorasib (AMG 510) and Adagrasib (MRTX849) has validated this approach, creating a significant demand for the specialized chemical building blocks required for their synthesis.[1][5]

One such pivotal building block is 4-Amino-3-isopropyl-5-methylbenzonitrile . Its unique substitution pattern—an amine for further derivatization, a nitrile group, and specific alkyl groups for steric and electronic influence—makes it an ideal precursor for constructing the complex heterocyclic cores of many KRAS G12C inhibitors.

Physicochemical and Spectroscopic Profile

Accurate characterization of a starting material is fundamental to any successful synthetic campaign. Below are the key properties of 4-Amino-3-isopropyl-5-methylbenzonitrile.

PropertyValueReference
CAS Number 2387444-33-7[6]
Molecular Formula C₁₁H₁₄N₂[6]
Molecular Weight 174.25 g/mol [6]
Appearance Solid or liquid[6][7]
Purity Typically ≥95-97%[6]
Storage Keep in dark place, inert atmosphere, room temperature or refrigerated.[6]
InChI Key MBIASLYEZUHZSB-UHFFFAOYSA-N[6]

Table 1: Physicochemical Properties of 4-Amino-3-isopropyl-5-methylbenzonitrile.

TechniqueExpected Data
¹H NMR Resonances corresponding to aromatic protons, isopropyl (septet and doublet), methyl (singlet), and amine (broad singlet) protons.
¹³C NMR Signals for aromatic carbons, nitrile carbon, and aliphatic carbons of the isopropyl and methyl groups.
LC-MS A parent ion peak corresponding to [M+H]⁺ at m/z ≈ 175.12.
HPLC A single major peak indicating high purity, with retention time dependent on the specific column and mobile phase used.

Table 2: Expected Analytical Characterization Data.

Synthesis and Purification: A Representative Protocol

The synthesis of 4-Amino-3-isopropyl-5-methylbenzonitrile is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. While several routes are described in the patent literature, a common strategy involves the construction of the substituted aniline ring followed by cyanation.

General Synthetic Workflow

The workflow illustrates a conceptual pathway, starting from a substituted nitrobenzene and proceeding through reduction and cyanation to yield the target intermediate.

G A Substituted Nitrobenzene (e.g., 2-isopropyl-6-methyl-4-nitroaniline) B Step 1: Reduction of Nitro Group A->B Reagents: Fe/HCl or H₂, Pd/C C Diamino Intermediate B->C D Step 2: Sandmeyer Reaction (Diazotization followed by Cyanation) C->D Reagents: NaNO₂, HCl then CuCN E 4-Amino-3-isopropyl-5-methylbenzonitrile (Target Intermediate) D->E F Purification (Chromatography/Recrystallization) E->F G Final Product (>97% Purity) F->G G cluster_0 cluster_1 cluster_2 A 4-Amino-3-isopropyl-5-methylbenzonitrile Amino Group (NH₂) Nitrile Group (CN) B Heterocyclic Core Formation A:f1->B Forms part of a quinazolinone or similar heterocyclic system. A:f2->B Often hydrolyzed or transformed during core construction. C Linker & Warhead Attachment B->C Core is functionalized with a piperazine or similar linker. D Final KRAS G12C Inhibitor (e.g., Sotorasib, Adagrasib) Covalent Warhead (Acrylamide) C->D:f0 G RTK Upstream Signal (e.g., RTK Activation) GEF GEF (e.g., SOS1) RTK->GEF KRAS_GDP KRAS G12C (Inactive) GDP-Bound GEF->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS G12C (Active) GTP-Bound KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis (Impaired in G12C) Downstream Downstream Signaling (MAPK Pathway) KRAS_GTP->Downstream Proliferation Uncontrolled Cell Proliferation Downstream->Proliferation Inhibitor KRAS G12C Inhibitor Inhibitor->KRAS_GDP Covalently Binds to Cys12 Locks in Inactive State

Sources

The Benzonitrile Motif in Modern Oncology: Structural Utility, Synthesis, and Clinical Impact

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role, synthesis, and application of benzonitrile derivatives in oncology drug discovery.

Executive Summary

The benzonitrile (phenyl cyanide) motif has evolved from a simple chemical intermediate to a privileged scaffold in oncology drug discovery. Once viewed with caution due to potential toxicity concerns, the aromatic nitrile group is now recognized as a critical pharmacophore that drives potency, selectivity, and metabolic stability.

This guide analyzes the benzonitrile moiety's role in FDA-approved oncology agents, ranging from the classic aromatase inhibitor Letrozole to the breakthrough HIF-2α inhibitor Belzutifan (approved 2021).[1][2][3] We explore the electronic and steric properties that make this group indispensable, provide a robust protocol for its installation via Palladium catalysis, and address the metabolic safety profile of aromatic nitriles.

The Medicinal Chemistry of the Cyano Group

The nitrile group (-C≡N) offers a unique combination of physicochemical properties that are often superior to the carbonyl groups (-C=O) or halogens it replaces.[1][2][3]

Electronic and Steric Properties[3]
  • Linear Geometry: The cyano group is linear, with a short bond length (1.16 Å). Its small molecular volume (approximately 1/8th that of a methyl group) allows it to penetrate narrow hydrophobic pockets within enzyme active sites that larger groups cannot access.

  • Electronic Effect (Hammett

    
    ):  The cyano group is a strong electron-withdrawing group (EWG) (
    
    
    
    ).[2][3] When attached to a phenyl ring, it significantly lowers the electron density of the ring, altering the pKa of neighboring functional groups and often protecting the ring from oxidative metabolism (e.g., by CYP450 enzymes).
  • Binding Interactions: The nitrogen atom's lone pair acts as a weak but specific hydrogen bond acceptor. Unlike a carbonyl oxygen, the nitrile nitrogen has a more focused electron density, allowing for highly directional interactions with backbone amides or specific residues (e.g., Arginine, Serine) in the target protein.

Structural Classification of Benzonitrile Oncology Drugs

The following diagram categorizes key benzonitrile-containing oncology drugs by their primary therapeutic target.

Benzonitrile_Oncology_Landscape Root Benzonitrile Oncology Agents Target1 Hormone Modulation Root->Target1 Target2 Kinase Inhibition Root->Target2 Target3 Transcription Factors Root->Target3 Drug1 Letrozole (Aromatase Inhibitor) Target1->Drug1 Drug2 Enzalutamide (Androgen Receptor) Target1->Drug2 Drug3 Apalutamide (Androgen Receptor) Target1->Drug3 Drug4 Alectinib (ALK Inhibitor) Target2->Drug4 Drug5 Lorlatinib (ALK/ROS1 Inhibitor) Target2->Drug5 Drug6 Bosutinib (Src/Abl Inhibitor) Target2->Drug6 Drug7 Belzutifan (HIF-2α Inhibitor) Target3->Drug7

Figure 1: Classification of major FDA-approved oncology drugs containing the benzonitrile pharmacophore.

Strategic Application: Case Studies

Belzutifan (Welireg) – The Modern Standard

Target: Hypoxia-inducible factor-2α (HIF-2α).[1][2][3][4] Mechanism: Belzutifan binds to a specific hydrophobic pocket in the PAS-B domain of HIF-2α, preventing its heterodimerization with HIF-1β (ARNT).[1][2][3] Role of Benzonitrile: The 3-fluoro-5-hydroxy-benzonitrile moiety is critical.[1][2][3] The nitrile group extends into a small, specific sub-pocket, anchoring the molecule. The electron-withdrawing nature of the nitrile and fluorine substituents modulates the acidity of the adjacent phenol (hydroxy group), optimizing its H-bond donating capability within the pocket.

  • Citation: [1]

Letrozole (Femara) – The Classic Bis-Nitrile

Target: Aromatase (CYP19A1).[1][2][3] Mechanism: Letrozole contains two benzonitrile groups. While the triazole nitrogen coordinates with the heme iron of the enzyme, the two benzonitrile rings bind into the hydrophobic access channel of the active site. Role of Benzonitrile: The nitriles mimic the steroid backbone of the natural substrate (androstenedione), providing rigid hydrophobic bulk without the metabolic liability of the steroid structure.

  • Citation: [2]

Enzalutamide (Xtandi) – Androgen Receptor Antagonist

Target: Androgen Receptor (AR).[3] Role of Benzonitrile: The 4-cyano-3-(trifluoromethyl)phenyl moiety is a hallmark of this class (shared with Apalutamide).[1][2][3] The nitrile is essential for inducing the antagonist conformation of the AR ligand-binding domain (LBD), preventing the recruitment of co-activators.

  • Citation: [3][1][2][3]

Technical Deep Dive: Synthetic Installation

The installation of a nitrile group on an aromatic ring is a pivotal step in the synthesis of these drugs. While traditional methods (Sandmeyer, Rosenmund-von Braun) required harsh conditions and toxic copper cyanide at high temperatures, modern drug discovery relies on Palladium-Catalyzed Cyanation .[1][2][3]

Protocol: Pd-Catalyzed Cyanation of Aryl Halides

This protocol uses Zinc Cyanide (


) as a stable, less toxic cyanide source compared to NaCN/KCN, and operates under relatively mild conditions.[2][3]

Reagents:

  • Substrate: Aryl Bromide (1.0 equiv)[3]

  • Cyanide Source: Zinc Cyanide (

    
    ) (0.6 equiv)
    
  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0)) (2-5 mol%)[1][2][3]
    
  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) or XPhos (4-10 mol%)[1][2][3]

  • Solvent: DMF (N,N-Dimethylformamide) or DMA (Dimethylacetamide) (wet or anhydrous)[1][2][3]

  • Additive: Zinc dust (catalytic, optional to keep Pd active)[2][3]

Step-by-Step Methodology:

  • Setup: In a glovebox or under a steady stream of nitrogen, charge a reaction vial with the Aryl Bromide (1.0 mmol),

    
     (0.6 mmol, 70.5 mg), 
    
    
    
    (0.02 mmol, 18.3 mg), and dppf (0.04 mmol, 22.2 mg).
  • Solvation: Add anhydrous DMF (5 mL). If the aryl bromide is liquid, add it via syringe after the solvent.

  • Degassing: Sparge the solution with nitrogen gas for 10 minutes to remove dissolved oxygen (critical for Pd(0) catalyst stability).

  • Reaction: Seal the vial and heat to 80–120 °C (substrate dependent) for 4–16 hours. Monitor by LC-MS.[1][2][3]

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with 2M ammonium hydroxide (

    
    ) or saturated 
    
    
    
    to quench any residual cyanide and remove zinc salts.
  • Purification: Dry the organic layer over

    
    , concentrate, and purify via silica gel flash chromatography.
    
Synthetic Workflow Diagram

Cyanation_Workflow Start Aryl Bromide (Ar-Br) Intermediate Oxidative Addition (Ar-Pd-Br) Start->Intermediate Heat (80-120°C) Reagents Zn(CN)2 + Pd Cat. (dppf/Pd2(dba)3) Reagents->Intermediate Catalyst Transmetalation Transmetalation (Ar-Pd-CN) Intermediate->Transmetalation Zn(CN)2 Product Benzonitrile (Ar-CN) Transmetalation->Product Reductive Elimination

Figure 2: Mechanistic workflow for the Palladium-catalyzed cyanation of aryl halides using Zinc Cyanide.

Safety & Metabolism: The "Cyanide" Myth

A common misconception in early-stage drug development is the fear that nitrile-containing drugs will release toxic cyanide (HCN) in vivo.[1][2][3]

  • Aromatic Nitriles (Benzonitriles): The C-CN bond on an aromatic ring is extremely robust (

    
     kcal/mol).[1][2][3] It is not  typically cleaved by P450 enzymes to release cyanide. Instead, the primary metabolic pathway for benzonitriles is often ring hydroxylation or, less commonly, hydrolysis to the amide/carboxylic acid.
    
  • Aliphatic Nitriles: These can be subject to P450-mediated

    
    -carbon hydroxylation, leading to an unstable cyanohydrin that spontaneously decomposes to release HCN.[1][2][3]
    

Comparison of Key Benzonitrile Drugs

Drug NameTargetIndicationBenzonitrile RoleApproval Year
Letrozole AromataseBreast CancerActive site binding (Heme competition)1997
Bicalutamide Androgen ReceptorProstate CancerAntagonist conformation lock1995
Enzalutamide Androgen ReceptorProstate CancerAntagonist conformation lock2012
Alectinib ALK KinaseNSCLC (ALK+)Selectivity & Potency2015
Lorlatinib ALK/ROS1NSCLC (ALK+)Macrocycle rigidity & binding2018
Belzutifan HIF-2αVHL-associated RCCPocket filling & H-bond acidity modulation2021

References

  • FDA Label - Belzutifan (Welireg). Food and Drug Administration.[3] [Link]

  • FDA Label - Letrozole (Femara). Food and Drug Administration.[3][5] [Link]

  • Tran, C., et al. Development of a Second-Generation Antiandrogen for Treatment of Advanced Prostate Cancer. Science (2009).[3] [Link]

  • Cohen, D. T., & Buchwald, S. L.[6] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters (2015).[1][2][3] [Link]

  • Fleming, F. F., et al. Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry (2010).[3] [Link]

Sources

An In-depth Technical Guide to 4-Amino-3-isopropyl-5-methylbenzonitrile: Sourcing, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Substituted Aminobenzonitrile

4-Amino-3-isopropyl-5-methylbenzonitrile is a highly substituted aromatic compound that has emerged as a valuable building block in modern medicinal chemistry. Its unique structural arrangement, featuring a nucleophilic amino group, an electron-withdrawing nitrile moiety, and sterically influential isopropyl and methyl groups, makes it a compelling scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, including its commercial availability, a detailed representative synthesis, its critical role in the development of targeted therapeutics, and essential safety considerations.

I. Sourcing and Procurement of 4-Amino-3-isopropyl-5-methylbenzonitrile

The accessibility of starting materials is a critical first step in any research and development program. 4-Amino-3-isopropyl-5-methylbenzonitrile is available from a number of specialized chemical suppliers. Procurement for research-scale quantities is straightforward, while bulk quantities for developmental work are typically available upon request.

Table 1: Key Suppliers and Product Specifications

SupplierCAS NumberMolecular FormulaPurityNotes
MilliporeSigma (Ambeed)2387444-33-7C₁₁H₁₄N₂≥97%Available in various research quantities.
Avantor (distributor for Ambeed)[1]2387444-33-7C₁₁H₁₄N₂97%[1]Typically sold in smaller, research-focused quantities.[1]
Sigma-Aldrich (PharmaBlock)[2]2387444-33-7C₁₁H₁₄N₂≥95%[2]Offered as a pharmaceutical building block.

Bulk Pricing:

Pricing for bulk quantities of 4-Amino-3-isopropyl-5-methylbenzonitrile is generally not publicly listed and is subject to quotation by the suppliers. Factors influencing price include the requested volume, required purity, and the current market demand for related chemical intermediates. Researchers and procurement managers are advised to contact the suppliers directly to inquire about bulk pricing and lead times.

II. Representative Synthesis of 4-Amino-3-isopropyl-5-methylbenzonitrile

Step 1: Nitration of 3-isopropyl-5-methylbenzonitrile

The initial step focuses on the regioselective introduction of a nitro group onto the aromatic ring. The directing effects of the alkyl substituents (ortho-, para-directing) and the nitrile group (meta-directing) will favor the introduction of the nitro group at the 4-position, between the two alkyl groups.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄) in an ice bath to 0-5 °C.

  • Slowly add 3-isopropyl-5-methylbenzonitrile to the cooled sulfuric acid, ensuring the temperature remains below 10 °C.

  • In a separate flask, prepare the nitrating mixture by cautiously adding concentrated nitric acid (HNO₃) to concentrated sulfuric acid, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the benzonitrile derivative over 30-60 minutes, maintaining the reaction temperature below 15 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid, 4-nitro-3-isopropyl-5-methylbenzonitrile, is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield a pale yellow solid.

Step 2: Reduction of 4-nitro-3-isopropyl-5-methylbenzonitrile

The final step involves the reduction of the nitro group to the corresponding amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol:

  • Dissolve the 4-nitro-3-isopropyl-5-methylbenzonitrile in a suitable solvent, such as ethanol or ethyl acetate, in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution.

  • Seal the vessel and purge with hydrogen gas (H₂).

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or gas chromatography (GC) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen).

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the final product, 4-Amino-3-isopropyl-5-methylbenzonitrile. Further purification can be achieved by column chromatography or recrystallization if necessary.

Synthesis_Pathway start 3-isopropyl-5-methylbenzonitrile intermediate 4-nitro-3-isopropyl-5-methylbenzonitrile start->intermediate HNO₃, H₂SO₄ 0-15 °C product 4-Amino-3-isopropyl-5-methylbenzonitrile intermediate->product H₂, 10% Pd/C Ethanol BTK_Inhibition_Pathway BCR B-Cell Receptor (BCR) Activation BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activates Downstream Downstream Signaling (e.g., NF-κB, MAPK) BTK->Downstream Phosphorylates Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Promotes Inhibitor 4-Aminobenzonitrile-based BTK Inhibitor Inhibitor->BTK Covalently Inhibits

Caption: Simplified signaling pathway of BTK and its inhibition.

The development of second-generation BTK inhibitors aims to improve upon the selectivity and safety profiles of earlier drugs. The unique substitution pattern of 4-Amino-3-isopropyl-5-methylbenzonitrile offers medicinal chemists a scaffold to fine-tune the pharmacokinetic and pharmacodynamic properties of new drug candidates, potentially leading to more effective and better-tolerated therapies for conditions like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma.

IV. Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-Amino-3-isopropyl-5-methylbenzonitrile.

Table 2: GHS Hazard Information

Hazard StatementDescriptionPrecautionary Statement
H315 Causes skin irritation P264, P280, P302+P352, P332+P313, P362
H319 Causes serious eye irritation P280, P305+P351+P338, P337+P313

Handling Recommendations:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

  • Consult the Safety Data Sheet (SDS) from the supplier for complete and detailed safety information.

V. Conclusion

4-Amino-3-isopropyl-5-methylbenzonitrile is a strategically important chemical intermediate with clear applications in the field of drug discovery, particularly in the design of next-generation kinase inhibitors. Its commercial availability and a plausible, scalable synthetic route make it an accessible tool for researchers. The insights provided in this guide are intended to support the scientific community in leveraging the potential of this and related substituted aminobenzonitriles in the development of novel therapeutics.

VI. References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Amino-3-(tert-butyl)benzonitrile. Retrieved from BenchChem website.

  • National Center for Biotechnology Information. (n.d.). Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. PubChem.

Sources

Advanced Chemical Dynamics of Polysubstituted Aminobenzonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Push-Pull" Paradigm

Polysubstituted aminobenzonitriles (ABNs) represent a privileged class of donor-acceptor (


) systems central to modern medicinal chemistry and optoelectronics. Their utility stems from the electronic tension between the electron-donating amino group (

or

) and the electron-withdrawing cyano group (

).

This guide dissects the chemical behavior of these systems, moving beyond basic characterization to explore how additional substituents (halogens, alkyls, auxiliary nitriles) modulate Twisted Intramolecular Charge Transfer (TICT) states and orthogonal reactivity profiles.

Electronic Structure & Photophysics

The defining feature of ABNs is their dual fluorescence, a phenomenon governed by the rotation of the amino group relative to the phenyl ring.

The TICT Mechanism

Upon photoexcitation, ABNs initially populate a locally excited (LE) state. In polar solvents, the molecule relaxes into a lower-energy Charge Transfer (CT) state.

  • Planar ICT (PICT): Favored when the amino group remains coplanar, maximizing conjugation.

  • Twisted ICT (TICT): Favored when the amino group twists

    
    , decoupling the donor/acceptor orbitals but maximizing charge separation.
    

Substituent Effects:

  • Ortho-substitution: Steric bulk at the ortho position (relative to the amine) forces a pre-twisted conformation, lowering the activation barrier for TICT and often quenching LE fluorescence entirely [1].

  • Meta-substitution: Electron-withdrawing groups (e.g.,

    
    , 
    
    
    
    ) at meta positions stabilize the acceptor moiety, red-shifting the emission.
Visualization of the Photophysical Pathway

TICT_Mechanism Ground Ground State (S0) Planar Geometry LE Locally Excited (LE) State (S1) Ground->LE Absorption Excitation UV Excitation (hν) Transition Intramolecular Rotation LE->Transition Solvent Stabilization Emission_LE Normal Fluorescence (Short λ) LE->Emission_LE Radiative Decay TICT TICT State (Twisted 90°) Transition->TICT Charge Separation Emission_CT Anomalous Fluorescence (Long λ) TICT->Emission_CT Radiative Decay

Figure 1: The bifurcation of excited state relaxation in aminobenzonitriles, leading to dual fluorescence phenomena.

Synthetic Architectures

Constructing polysubstituted ABNs requires overcoming the directing effects of existing substituents. We prioritize three high-fidelity pathways.

Pathway A: The Isatin-to-Benzonitrile Rearrangement

This is the most atom-economical route for ortho-aminobenzonitriles. It utilizes a one-pot reaction of isatins with hydroxylamine, followed by dehydration.[1] This method avoids hazardous cyanating agents like CuCN [2].

Pathway B: Nucleophilic Aromatic Substitution ( )

For highly substituted cores (e.g., tetrafluoro-aminobenzonitriles),


 is preferred.
  • Substrate: Pentafluorobenzonitrile.

  • Nucleophile: Secondary amines (morpholine, piperidine).

  • Regioselectivity: Substitution occurs exclusively para to the cyano group due to its strong mesomeric electron-withdrawing effect, activating the C-4 position.

Pathway C: Aryne Insertion

A sophisticated method for introducing substituents at positions inaccessible via


. It involves the generation of a benzyne intermediate from 2-bromoanisoles, followed by the addition of N-CN bonds (aminocyanation) [3].
Comparative Synthesis Data
MethodPrecursorKey ReagentsRegioselectivityYield Range
Isatin Rearrangement Isatins

,

or

Fixed (Ortho-amino)85-95%

Fluoride Displacement
PolyfluorobenzonitrilesAmines,

, DMF
Para-dominant70-90%
Pd-Catalyzed Cyanation Haloanilines

,

Ipso-substitution60-85%
Aryne Aminocyanation Silylaryl triflatesDialkylcyanamides, CsFMeta/Para mixtures50-75%

Reactivity Profile: Heterocycle Formation

The 2-aminobenzonitrile motif is a "masked" quinazoline. The spatial proximity of the nucleophilic amine and the electrophilic nitrile allows for rapid cyclization with carbon electrophiles.

Protocol: Synthesis of Quinazoline-2,4-diones via Fixation

Recent advances utilize ionic liquids to catalyze the reaction of 2-aminobenzonitriles with


, a green chemistry approach to pharmaceutical scaffolds [4].[2]

Experimental Workflow:

  • Reagents: 2-Aminobenzonitrile (1.0 mmol), Ionic Liquid catalyst (e.g., [HTMG][Im], 20 mol%),

    
     (balloon pressure).
    
  • Conditions: Stir at 80°C for 6–12 hours.

  • Mechanism: The ionic liquid activates the

    
     (forming a carbamate) and activates the nitrile via hydrogen bonding.
    
  • Workup: Add water to precipitate the product; filter and recrystallize from ethanol.

Reactivity Divergence Diagram

Reactivity_Flow Start 2-Aminobenzonitrile Core Scaffold Path1 Reaction with CO2 (Ionic Liquid Cat.) Start->Path1 Carboxylation Path2 Reaction with Aldehydes/Ketones Start->Path2 Condensation Path3 Hydrolysis (NaOH/H2O2) Start->Path3 Hydration Prod1 Quinazoline-2,4-diones (Drug Scaffold) Path1->Prod1 Cyclization Prod2 Dihydroquinazolines (Bioactive) Path2->Prod2 Ring Closure Prod3 Anthranilamides (Intermediates) Path3->Prod3 Amide Formation

Figure 2: Divergent synthetic pathways transforming the aminobenzonitrile core into high-value heterocycles.

Pharmaceutical Applications

Polysubstituted ABNs are not merely intermediates; they are pharmacophores.

  • Reverse Transcriptase Inhibitors: The nitrile group often mimics the carbonyl of nucleobases, interacting with residues in the HIV-1 reverse transcriptase binding pocket.

  • Anticancer Agents: Quinazoline derivatives synthesized from ABNs (e.g., Gefitinib analogs) function as EGFR inhibitors. The electron-deficient nature of the polysubstituted ring enhances

    
     stacking interactions within the enzyme active site [5].
    

References

  • Intramolecular charge transfer in aminobenzonitriles and tetrafluoro counterparts. Phys. Chem. Chem. Phys., 2011.

  • Preparation method of o-aminobenzonitrile compounds. Google Patents, CN101585785A.

  • Aminocyanation by the Addition of N–CN Bonds to Arynes. Organic Letters, 2014.[3]

  • Substituent effects on the reactivity of 2-aminobenzonitriles with carbon dioxide in ionic liquids. Arkivoc, 2025.

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation. Catalysts, 2023.

Sources

4-Amino-3-isopropyl-5-methylbenzonitrile safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 4-Amino-3-isopropyl-5-methylbenzonitrile

Foreword for the Modern Researcher

In the dynamic landscape of drug discovery and chemical synthesis, the introduction of novel chemical entities is a daily occurrence. Among these, substituted benzonitriles represent a critical pharmacophore, finding application in a range of therapeutic areas.[1] This guide is dedicated to one such molecule: 4-Amino-3-isopropyl-5-methylbenzonitrile. As Senior Application Scientists, we recognize that the safe and effective use of any chemical compound is predicated on a thorough understanding of its potential hazards and the implementation of robust handling protocols. This document moves beyond a standard Safety Data Sheet (SDS) to provide a comprehensive technical guide for researchers, scientists, and drug development professionals. Our objective is to not only present safety-critical data but also to elucidate the scientific rationale behind the recommended procedures, thereby fostering a culture of informed and proactive safety in the laboratory.

Chemical Identity and Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is paramount for its safe handling and for predicting its behavior in various experimental settings.

Chemical Structure:

Caption: Chemical structure of 4-Amino-3-isopropyl-5-methylbenzonitrile.

Physicochemical Data Summary:

PropertyValueSource
CAS Number 2387444-33-7[2][3]
Molecular Formula C₁₁H₁₄N₂[2]
Molecular Weight 174.25 g/mol [2]
Appearance Solid or liquid[2][3]
Purity Typically ≥95% - 97%[2][3][4]
Storage Temperature Room temperature, in a dark, inert atmosphere or refrigerated.[2][3][4]
InChI Key MBIASLYEZUHZSB-UHFFFAOYSA-N[2][4]

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. For 4-Amino-3-isopropyl-5-methylbenzonitrile, the available data indicates the following classifications.

GHS Pictogram:



Signal Word: Warning [2][4]

Hazard Statements:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[2][4]

  • H319: Causes serious eye irritation.[2][4]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[2][4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[5][7]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6][7]

  • P332+P313: If skin irritation occurs: Get medical advice/attention.[5][6]

  • P337+P313: If eye irritation persists: Get medical advice/attention.[2][6]

  • P362: Take off contaminated clothing and wash before reuse.[2]

Toxicological Profile and First-Aid Measures

While specific toxicological studies on 4-Amino-3-isopropyl-5-methylbenzonitrile are not extensively available in the public domain, the hazard classifications suggest that the primary routes of acute exposure are ingestion, skin contact, and eye contact. The toxicological properties of similar aminobenzonitrile derivatives indicate that they can be harmful if swallowed, cause skin irritation, and lead to serious eye irritation.[6][7][8][9]

First-Aid Procedures:

Exposure RouteProcedure
Ingestion If swallowed, call a poison center or doctor if you feel unwell.[6] Rinse mouth.[6][7] Do not induce vomiting unless directed to do so by medical personnel.
Skin Contact If on skin, wash with plenty of soap and water.[6] If skin irritation occurs, get medical advice/attention.[5][6] Take off contaminated clothing and wash it before reuse.[5][7]
Eye Contact If in eyes, rinse cautiously with water for several minutes.[6][7] Remove contact lenses, if present and easy to do so. Continue rinsing.[6][7] If eye irritation persists, get medical advice/attention.[6]
Inhalation If inhaled, remove the person to fresh air and keep comfortable for breathing.[5][6] Call a poison center or doctor if you feel unwell.[6]

Safe Handling and Storage Protocols

The following protocols are designed to minimize exposure and ensure the stability of the compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[5][10]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][10]

Personal Protective Equipment (PPE):

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) lab_coat Lab Coat gloves Chemical-Resistant Gloves (e.g., Nitrile) lab_coat->gloves goggles Safety Goggles gloves->goggles face_shield Face Shield (if splash hazard exists) goggles->face_shield end Safe Handling Achieved face_shield->end start Handling Protocol start->lab_coat

Caption: Recommended Personal Protective Equipment for handling 4-Amino-3-isopropyl-5-methylbenzonitrile.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly.

  • Dispensing: When weighing or transferring the solid, avoid generating dust.[5] If it is a liquid, handle with care to prevent splashing.

  • Work Practices: Do not eat, drink, or smoke in the laboratory.[5][7] Wash hands thoroughly after handling.[5]

  • Spills: In case of a spill, clean it up immediately.[5] For small spills, use an absorbent material and dispose of it as hazardous waste. For larger spills, follow your institution's emergency procedures.

Storage Conditions:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][6]

  • Keep in a dark place and under an inert atmosphere to prevent degradation.[2][3]

  • Store away from incompatible materials such as strong oxidizing agents.

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

  • Extinguishing Media: Use extinguishing media suitable for the surrounding fire. There are no specific restrictions on the type of extinguisher.[5]

  • Hazards from Combustion: Combustion may produce toxic fumes, including carbon oxides and nitrogen oxides.[5]

  • Fire-Fighting Instructions: Wear self-contained breathing apparatus (SCBA) and full protective gear.[7] Cool fire-exposed containers with a water spray.[5]

Accidental Release Measures:

  • Evacuate: Evacuate unnecessary personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent the spill from entering drains or waterways.

  • Cleanup: For solid spills, sweep up carefully to avoid creating dust and place in a suitable container for disposal.[5][6] For liquid spills, absorb with an inert material and place in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Stability and Reactivity

  • Chemical Stability: The product is considered stable under recommended storage conditions.[5]

  • Conditions to Avoid: Avoid exposure to light, air, and incompatible materials.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon monoxide, carbon dioxide, and nitrogen oxides.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, regional, and national regulations.[6][7] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[6]

References

  • Preparation method of 4-amino-3-isopropyl-1, 2, 4-triazolin-5-one - Google Patents. (n.d.).
  • 4-Amino-3-chloro-5-methylbenzonitrile | C8H7ClN2 | CID 2735301 - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - MDPI. (2021, December 29). Retrieved from [Link]

  • Material Safety Data Sheet - 4-Aminobenzonitrile,98% - Cole-Parmer. (n.d.). Retrieved from [Link]

  • 4-Amino-3-chloro-5-methyl benzonitrile - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC. (n.d.). Retrieved from [Link]

  • Toxicological evaluation of the flavour ingredient 4-amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid - PubMed. (2015, September 3). Retrieved from [Link]

  • 4-Amino-3-methylbenzonitrile | C8H8N2 | CID 7010316 - PubChem. (n.d.). Retrieved from [Link]

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Methodological & Application

Synthesis of KRAS G12C inhibitors using 4-Amino-3-isopropyl-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: A Strategic Approach to the Synthesis of KRAS G12C Inhibitors

Abstract

The discovery of covalent inhibitors targeting the KRAS G12C mutation represents a landmark achievement in oncology, turning a once "undruggable" target into a tractable therapeutic challenge.[1][2] Sotorasib (AMG 510) was the first such inhibitor to receive FDA approval, demonstrating the viability of this approach.[1][3] This document provides a detailed guide to the synthetic strategy for sotorasib, focusing on the construction of its key structural motifs. While various building blocks can be envisioned in medicinal chemistry, the established routes for sotorasib rely on a highly functionalized pyridine core, specifically 2-isopropyl-4-methylpyridin-3-amine , rather than a benzonitrile-based precursor. This pyridine moiety is critical for engaging a cryptic pocket near the switch II region of the KRAS G12C protein, an interaction essential for the drug's high potency and selectivity.[4] We will detail the synthesis of this key intermediate, its elaboration into the core pyrido[2,3-d]pyrimidine scaffold, and the final installation of the reactive acrylamide "warhead" that enables covalent modification of the target cysteine residue.

Introduction: Targeting the KRAS G12C Oncoprotein

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in cellular signaling pathways regulating cell growth and survival.[4][5] Mutations in the KRAS gene are among the most common drivers of human cancers, with the G12C mutation (glycine-to-cysteine at codon 12) being particularly prevalent in non-small cell lung cancer (NSCLC).[1][6][7] This mutation impairs GTP hydrolysis, locking KRAS in a constitutively active, pro-proliferative state.[1][2]

Sotorasib and other similar inhibitors operate by a novel mechanism: they selectively bind to the inactive, GDP-bound state of KRAS G12C.[6] Their structure includes an electrophilic acrylamide group that forms an irreversible covalent bond with the mutant cysteine residue.[1] This action traps the protein in its inactive conformation, preventing downstream signaling and inhibiting tumor growth.[2] The success of this strategy hinges on the precise architecture of the inhibitor, which must correctly orient the acrylamide warhead while simultaneously engaging allosteric pockets on the protein surface to maximize affinity and selectivity.

Signaling Pathway Overview

The diagram below illustrates the canonical RAS signaling pathway and the point of intervention for KRAS G12C inhibitors.

Growth Factor Growth Factor RTK RTK GEFs GEFs RTK->GEFs Activates KRAS-GDP (Inactive) KRAS-GDP (Inactive) KRAS-GTP (Active) KRAS-GTP (Active) KRAS-GDP (Inactive)->KRAS-GTP (Active) G12C mutation inhibits GAP-mediated GTP hydrolysis Downstream Signaling Downstream Signaling KRAS-GTP (Active)->Downstream Signaling Activates Sotorasib Sotorasib Sotorasib->KRAS-GDP (Inactive) Covalently binds Cys12, trapping inactive state Proliferation Proliferation Downstream Signaling->Proliferation Leads to GEFs->KRAS-GDP (Inactive) Promotes GDP/GTP Exchange

Caption: KRAS signaling pathway and Sotorasib's mechanism of action.

Synthesis of Key Intermediate: 2-isopropyl-4-methylpyridin-3-amine

The synthesis of sotorasib is a multi-step process that hinges on the initial construction of a sterically hindered and electronically specific pyridine intermediate. This component is crucial for creating the atropisomerism (axial chirality) that defines the final drug's three-dimensional shape and potency.[8] One documented route involves a Hoffmann rearrangement of a nicotinamide precursor.[9]

Protocol 1: Synthesis of 2-isopropyl-4-methylpyridin-3-amine

This protocol outlines a plausible synthetic sequence adapted from published literature.[9]

Workflow Diagram:

cluster_0 Step 1: Nicotinonitrile Synthesis cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Hoffmann Rearrangement 2-chloro-4-methylnicotinonitrile 2-chloro-4-methylnicotinonitrile Kumada Coupling Kumada Coupling 2-chloro-4-methylnicotinonitrile->Kumada Coupling i-PrMgCl Fe(acac)3, THF 2-isopropyl-4-methylnicotinonitrile 2-isopropyl-4-methylnicotinonitrile Kumada Coupling->2-isopropyl-4-methylnicotinonitrile Hydrolysis Hydrolysis 2-isopropyl-4-methylnicotinonitrile->Hydrolysis H2SO4, 105°C Nicotinamide Intermediate Nicotinamide Intermediate Hydrolysis->Nicotinamide Intermediate Rearrangement Rearrangement Nicotinamide Intermediate->Rearrangement NaOBr (aq) Target Amine Intermediate Target Amine Intermediate Rearrangement->Target Amine Intermediate

Caption: Synthetic workflow for the key pyridine amine intermediate.

Step-by-Step Procedure:

  • Kumada Coupling to form 2-isopropyl-4-methylnicotinonitrile:

    • To a solution of 2-chloro-4-methylnicotinonitrile (1.0 eq) and iron(III) acetylacetonate (Fe(acac)₃, 0.05 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂), add isopropylmagnesium chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Causality: The Kumada coupling is an effective cross-coupling reaction for forming C(sp²)-C(sp³) bonds. Fe(acac)₃ is a cost-effective and efficient catalyst for this transformation involving a Grignard reagent and an aryl halide.

    • In-Process Control: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

    • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography.

  • Hydrolysis to 2-isopropyl-4-methylnicotinamide:

    • Treat the nitrile product from the previous step with concentrated sulfuric acid (H₂SO₄).

    • Heat the mixture to 105 °C for 4-6 hours.

    • Causality: Strong acidic conditions are required to hydrolyze the sterically hindered nitrile to the primary amide. The high temperature accelerates this typically slow transformation.

    • In-Process Control: Monitor the disappearance of the nitrile peak and the appearance of the amide peak by LC-MS.

    • Work-up: Carefully cool the reaction mixture and pour it onto ice. Neutralize with a strong base (e.g., NaOH) to precipitate the amide product. Filter, wash with water, and dry.

  • Hoffmann Rearrangement to 2-isopropyl-4-methylpyridin-3-amine:

    • Prepare a fresh solution of sodium hypobromite (NaOBr) by adding bromine (1.1 eq) to a cold (0 °C) solution of sodium hydroxide (NaOH, 2.2 eq) in water.

    • Add the nicotinamide intermediate (1.0 eq) to the NaOBr solution while maintaining the temperature below 10 °C.

    • Slowly warm the mixture to 70-80 °C and hold for 1-2 hours.

    • Causality: The Hoffmann rearrangement is a classic method for converting a primary amide into a primary amine with one fewer carbon atom. The reaction proceeds via a key isocyanate intermediate.

    • Work-up: Cool the reaction, and extract the product with dichloromethane. Dry the organic layer and concentrate. The crude amine can be purified by chromatography or distillation.

Assembly of the Sotorasib Core and Final Elaboration

With the key pyridine amine in hand, the next phase involves constructing the bicyclic pyrido[2,3-d]pyrimidine core, followed by two critical coupling reactions.

Protocol 2: Sotorasib Synthesis

Workflow Diagram:

Dichloronicotinamide Dichloronicotinamide A A Dichloronicotinamide->A Acylation Boc-piperazine Boc-piperazine C Piperazine Adduct Boc-piperazine->C Boronate Ester Boronate Ester D Biaryl Intermediate (Atropisomers) Boronate Ester->D Acryloyl Chloride Acryloyl Chloride Sotorasib Sotorasib Acryloyl Chloride->Sotorasib B Pyrido[2,3-d]pyrimidine Core B->C SNAr Reaction C->D Suzuki Coupling (Pd Catalyst) E Deprotected Amine D->E Boc Deprotection (TFA) E->Sotorasib Acylation A->B Intramolecular Cyclization (KHMDS)

Caption: Overall synthetic scheme for Sotorasib from the key intermediate.

Step-by-Step Procedure:

  • Formation of the Pyrido[2,3-d]pyrimidine Core:

    • The pyridine amine intermediate is first acylated with a suitably substituted nicotinoyl chloride (e.g., 2,6-dichloro-5-fluoronicotinoyl chloride).[9][10]

    • The resulting amide undergoes an intramolecular cyclization promoted by a strong, non-nucleophilic base like potassium hexamethyldisilazide (KHMDS) to form the bicyclic core.[9]

    • Causality: The electron-withdrawing chlorine and fluorine atoms on the nicotinoyl ring activate the carbonyl for acylation and facilitate the subsequent intramolecular nucleophilic aromatic substitution (SₙAr) cyclization. KHMDS is used to deprotonate the amide nitrogen without competing as a nucleophile.

  • Selective Piperazine Installation:

    • The bicyclic core, now containing reactive chloride leaving groups, is treated with (S)-tert-butyl 2-methylpiperazine-1-carboxylate. The reaction proceeds via an SₙAr mechanism, typically at an elevated temperature.

    • Causality: One of the chloro-substituents on the pyrimidine ring is significantly more activated towards nucleophilic displacement. The Boc-protected chiral piperazine is installed to build a key part of the scaffold that interacts with the solvent-exposed region of the protein.

  • Suzuki Coupling to Form the Biaryl Axis:

    • The remaining chloro-substituent is replaced with the (2-fluoro-6-hydroxyphenyl) moiety via a palladium-catalyzed Suzuki cross-coupling reaction using the corresponding boronic acid or trifluoroborate salt.[9]

    • Causality: The Suzuki coupling is a robust and high-yielding method for creating C-C bonds between aryl halides and arylboronic acids. This step introduces the critical phenyl group that binds deep within the cryptic H95/Y96/Q99 pocket and establishes the axis of atropisomerism.[4][8]

    • Trustworthiness Note: This reaction produces a mixture of two atropisomers (rotational isomers) that are stable and do not interconvert at room temperature.[8] The separation of these isomers is a critical downstream step.

  • Deprotection and Final Acylation:

    • The tert-butyloxycarbonyl (Boc) protecting group on the piperazine is removed under acidic conditions, typically with trifluoroacetic acid (TFA).

    • The resulting free secondary amine is then acylated with acryloyl chloride in the presence of a mild base (e.g., DIEA) to install the covalent warhead.

    • Causality: The acrylamide moiety is an electrophilic Michael acceptor. Once the inhibitor is non-covalently bound in the KRAS G12C pocket, the acrylamide is perfectly positioned to react with the nucleophilic thiol of the Cys12 residue, forming an irreversible bond.[1][6]

Purification and Characterization

Atropisomer Separation

A critical and challenging step in the synthesis is the separation of the two stable atropisomers formed during the Suzuki coupling. Only one of the atropisomers possesses the high therapeutic activity.[8]

  • Method: Chiral Supercritical Fluid Chromatography (SFC) is the method of choice on both laboratory and industrial scales for this separation due to its high resolution, speed, and reduced solvent consumption compared to traditional HPLC.[10][11]

  • Rationale: The atropisomers are enantiomeric in their spatial arrangement around the biaryl bond, acting as distinct chemical entities that can be resolved using a chiral stationary phase.

Final Product Characterization

The final product must be rigorously characterized to confirm its identity, purity, and isomeric integrity.

Analysis Parameter Expected Result Purpose
¹H and ¹⁹F NMR Chemical Shift, Coupling ConstantsConsistent with the structure of Sotorasib.Confirms chemical structure and regiochemistry.
Mass Spec (HRMS) m/z[M+H]⁺ ion corresponding to the exact mass of Sotorasib (C₃₂H₃₀F₂N₇O₃).Confirms molecular formula and identity.
Chiral HPLC/SFC Enantiomeric Excess (e.e.)>99.5% for the desired atropisomer.Quantifies the success of the chiral separation.[11]
Reverse-Phase HPLC Purity>99.0% (AUC).Determines chemical purity and identifies any process-related impurities.

Conclusion

The synthesis of sotorasib is a complex undertaking that showcases modern organic synthesis strategies, including catalyzed cross-coupling, directed cyclizations, and challenging chiral separations. The use of the 2-isopropyl-4-methylpyridin-3-amine intermediate is a cornerstone of the synthetic route, enabling the precise construction of the atropisomeric biaryl scaffold essential for potent and selective inhibition of KRAS G12C. The protocols and rationale outlined in this note provide a framework for researchers in drug development to understand the key chemical transformations and critical quality control points in the production of this breakthrough therapeutic agent.

References

  • Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575(7781), 217-223. Available at: [Link]

  • Lanman, B. A., et al. (2020). Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 63(1), 52-65. Available at: [Link]

  • Fell, J. B., et al. (2020). Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead. The FEBS Journal, 287(21), 4589-4598. Available at: [Link]

  • Beaver, M. G., et al. (2022). Addressing Atropisomerism in the Development of Sotorasib, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations. Accounts of Chemical Research, 55(19), 2823-2834. Available at: [Link]

  • Ostrem, J. M., et al. (2013). K-Ras(G12C) inhibitors allosterically control GTP affinity and effector binding. Nature, 503(7477), 548-551. Available at: [Link]

  • Gras, J. (2021). Sotorasib. Drugs of the Future, 46(7), 521. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Sotorasib New Drug Approval. Available at: [Link]

  • Umstead, W. J. (n.d.). The Chiral Analytical and Preparative Resolution of Sotorasib Atropisomers. Daicel Chiral Technologies Application Note. Available at: [Link]

  • Patents.google.com. (2021). WO2021097207A1 - Improved synthesis of kras g12c inhibitor compound.
  • Lito, P., et al. (2016). Allele-specific inhibitors inactivate mutant KRAS G12C by a trapping mechanism. Science, 351(6273), 604-608. Available at: [Link]

  • Hallin, J., et al. (2020). The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients. Cancer Discovery, 10(1), 54-71. Available at: [Link]

  • Christensen, J. G., et al. (2020). KRasG12C-Specific Inhibitors: A New Hope for ‘Undruggable’ Cancers. Annual Review of Cancer Biology, 4, 349-367. Available at: [Link]

Sources

Application Note: High-Fidelity Reduction of 4-Amino-3-isopropyl-5-methylbenzonitrile to Benzylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Method Selection

The reduction of 4-Amino-3-isopropyl-5-methylbenzonitrile (CAS: 2387444-33-7) to its corresponding benzylamine is a pivotal transformation in the synthesis of TRP channel modulators and substituted aniline derivatives. While the nitrile group at the C1 position is electronically activated by the electron-donating amine at C4, the overall lipophilicity and the specific substitution pattern (3-isopropyl, 5-methyl) require a robust reduction protocol that avoids side reactions such as dimerization (secondary amine formation) or incomplete reduction to the imine.

Methodological Evaluation

For research and early-phase development, we prioritize Lithium Aluminum Hydride (LiAlH₄) over catalytic hydrogenation or borane reagents for this specific substrate.

MethodSuitabilityRationale
LiAlH₄ (Selected) High Provides the thermodynamic driving force necessary for complete conversion. The "Rochelle's Salt" workup modification is essential here to break stable aluminum-amine chelates.
H₂ / Raney Ni ModerateScalable, but carries a high risk of secondary amine formation (dimerization) without ammonia additives. Requires high-pressure equipment.
NaBH₄ / CoCl₂ Low-ModerateMild, but often suffers from sluggish kinetics with electron-rich nitriles; purification can be complicated by cobalt salts.

Core Protocol: LiAlH₄ Reduction with Modified Workup

This protocol utilizes a THF-reflux system to ensure complete conversion and a Rochelle’s Salt (Sodium Potassium Tartrate) quench to maximize yield. Standard Fieser workups often fail with benzylamines, resulting in lower yields due to entrapment in aluminum precipitates.

Reagents & Equipment[1][2][3][4][5][6]
  • Substrate: 4-Amino-3-isopropyl-5-methylbenzonitrile (1.0 equiv)

  • Reductant: Lithium Aluminum Hydride (LiAlH₄) (2.0 - 2.5 equiv, 2.4 M in THF or powder)

  • Solvent: Anhydrous Tetrahydrofuran (THF) (stabilizer-free preferred)

  • Quench: Sodium Potassium Tartrate (saturated aq. solution)

  • Atmosphere: Dry Nitrogen or Argon[1]

Step-by-Step Methodology
Phase 1: Reaction Setup (0:00 - 1:00)
  • Inerting: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon for 15 minutes.

  • Solvent Prep: Charge the flask with Anhydrous THF (concentration ~0.1 M relative to substrate).

  • LAH Activation: Cool the THF to 0°C. Carefully add LiAlH₄ (2.5 equiv). Note: If using powder, add portion-wise to avoid exotherms. If using solution, add via syringe.

    • Mechanistic Insight: The excess hydride is necessary to neutralize the acidic protons on the primary aniline (-NH₂) before reducing the nitrile.

Phase 2: Addition & Reflux (1:00 - 5:00)
  • Substrate Addition: Dissolve the nitrile in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ slurry at 0°C over 20 minutes.

  • Thermal Drive: Once gas evolution ceases, remove the ice bath. Warm to room temperature, then heat to a gentle reflux (66°C) for 3–5 hours.

    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM with 1% NH₄OH) or LC-MS. Look for the disappearance of the nitrile peak (IR ~2220 cm⁻¹).

Phase 3: The Rochelle's Salt Quench (Crucial Step)
  • Cooling: Cool the mixture back to 0°C.

  • Quench: Dilute with diethyl ether (equal volume to THF). Very slowly add saturated aqueous Sodium Potassium Tartrate (Rochelle's Salt) .

    • Volume Rule: Use roughly 20 mL of saturated solution per gram of LiAlH₄ used.

  • Complexation: Vigorously stir the biphasic mixture at room temperature for 1–2 hours.

    • Visual Cue: The grey/grey-white emulsion will separate into two clear layers: a clear organic layer and a clear aqueous layer. This indicates the aluminum salts have been solubilized.

Phase 4: Isolation
  • Extraction: Separate the layers. Extract the aqueous phase 2x with Diethyl Ether or Ethyl Acetate.

  • Drying: Combine organics, wash with Brine, and dry over Anhydrous Na₂SO₄.

  • Concentration: Filter and concentrate in vacuo to yield the crude benzylamine.

Visualization of Workflows

Figure 1: Reaction Mechanism & Pathway

The reduction proceeds through an initial aluminate complex intermediate. The electron-rich nature of the aniline ring stabilizes the intermediate imine, requiring heat to drive the second hydride addition.

ReactionMechanism SM Nitrile Substrate (R-CN) Complex1 Imine-Aluminate Intermediate SM->Complex1 LiAlH4 (0°C) Hydride Attack 1 Complex2 Amine-Aluminate Complex Complex1->Complex2 LiAlH4 (Reflux) Hydride Attack 2 Product Benzylamine Product (R-CH2-NH2) Complex2->Product Rochelle's Salt Hydrolysis

Figure 1: Stepwise reduction pathway from nitrile to primary amine.

Figure 2: Workup Decision Matrix

Choosing the correct workup is critical for yield.

WorkupLogic Start Crude Reaction Mixture (Li/Al Salts + Product) Decision Is Product an Amine? Start->Decision Fieser Fieser Workup (H2O / NaOH / H2O) Decision->Fieser No (Alcohol) Rochelle Rochelle's Salt Workup (Sat. Na-K Tartrate) Decision->Rochelle Yes (Amine) Result1 Risk: Amine Trapped in Al-Hydroxide ppt Fieser->Result1 Result2 Success: Biphasic Separation High Recovery Rochelle->Result2

Figure 2: Decision matrix highlighting why Rochelle's Salt is preferred for amine products.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Steric hindrance from isopropyl group; insufficient heat.Increase reflux time to 12h or switch to higher boiling solvent (e.g., Diglyme, though workup is harder).
Low Yield Product trapped in Aluminum emulsion.Do not filter. Add more Rochelle's salt solution and stir longer (up to 12h) until layers are crystal clear.
Secondary Amine Impurity Intermediate imine condensation (rare with LAH).Ensure strictly anhydrous conditions; increase LiAlH₄ equivalents to ensure rapid reduction of the imine.
Product Instability Oxidation of free amine.Store product under Nitrogen/Argon at 4°C. Convert to HCl salt for long-term stability.

Quality Control & Validation

To validate the synthesis of 4-amino-3-isopropyl-5-methylbenzylamine , confirm the following spectral characteristics:

  • IR Spectroscopy: Complete disappearance of the sharp nitrile stretch at ~2220 cm⁻¹ . Appearance of broad N-H stretches (3300-3400 cm⁻¹).

  • ¹H-NMR (CDCl₃):

    • Disappearance of starting material signals.[1]

    • New singlet (2H) for the benzylic methylene (-CH₂-NH₂) typically around δ 3.7 – 3.9 ppm .

    • Preservation of the isopropyl septet and methyl singlet signals.

  • Mass Spectrometry: Observation of the [M+H]⁺ parent ion (Calculation: C₁₁H₁₆N₂ + H⁺ ≈ 177.14 m/z).

References

  • BenchChem. Lithium Aluminum Hydride (LiAlH₄) Reduction of an Alkyl Azide/Nitrile Protocols. Retrieved from .

  • Organic Chemistry Portal. Reduction of Nitriles to Amines. Retrieved from .

  • University of Rochester. The Fieser Workup and Rochelle's Salt Modification. Department of Chemistry, Not Voodoo X. Retrieved from .

  • Sigma-Aldrich. Product Specification: 4-Amino-3-isopropyl-5-methylbenzonitrile.[2] Retrieved from .

  • Master Organic Chemistry. LiAlH4 Reduction Mechanism and Selectivity. Retrieved from .

Sources

Technical Guide: Nucleophilic Addition to 4-Amino-3-isopropyl-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocols for reacting 4-Amino-3-isopropyl-5-methylbenzonitrile (CAS 2387444-33-7) with organometallic reagents (Grignard and Organolithium).

The primary synthetic challenge with this scaffold is the presence of an acidic, electron-donating amino group (


) para to the nitrile electrophile. This duality creates two hurdles:
  • Reagent Consumption: The amino protons quench 2 equivalents of organometallic reagent before nucleophilic attack can occur.

  • Electronic Deactivation: The resulting amide anion (

    
    ) is a strong electron donor, significantly reducing the electrophilicity of the nitrile carbon via resonance, often stalling the reaction at the intermediate stage.
    

This guide presents two validated pathways to overcome these barriers: a "Double-Deprotonation" Direct Addition (preferred for scalability) and a Silyl-Protection Strategy (preferred for precious nucleophiles).

Chemical Context & Reactivity Analysis[1][2][3][4][5][6]

Structural Analysis
  • Electrophile: Nitrile (

    
    ) at position C1. Flanked by protons at C2/C6, making it sterically accessible.
    
  • Nucleophile/Acid: Amine (

    
    ) at position C4.
    
  • Steric Gates: Isopropyl (C3) and Methyl (C5) groups flank the amine.

    • Insight: The steric bulk around the nitrogen makes introducing bulky protecting groups (like Boc or Trityl) kinetically difficult. Consequently, deprotonation (Method A) is kinetically favored over protection (Method B).

The "Deactivation Trap" Mechanism

Understanding the failure mode of standard protocols is critical.

  • Step 1 (Acid-Base): The first equivalent of

    
     deprotonates the amine.
    
  • Step 2 (Resonance): The negative charge on nitrogen donates electron density into the ring.

  • Step 3 (Stalling): The nitrile carbon becomes electron-rich, repelling the nucleophilic attack of the second equivalent of

    
    .
    

DOT Diagram 1: The Deactivation Mechanism & Pathway

ReactionPath cluster_0 Electronic Deactivation Zone Start 4-Amino-3-isopropyl- 5-methylbenzonitrile Deprot Magnesium Amide Intermediate (Anionic) Start->Deprot 1 eq. R-MgX (Fast, Exothermic) Attack Dianionic Metallo-Imine Deprot->Attack Excess R-MgX High Temp/Reflux (Rate Determining) Product Target Ketone Attack->Product Acidic Hydrolysis (H3O+)

Caption: The reaction proceeds through an anionic intermediate that deactivates the nitrile. Thermal energy and excess reagent are required to overcome the activation energy barrier at Step 2.

Experimental Protocols

Method A: The "Double-Deprotonation" Protocol (Direct Addition)

Best for: Standard Grignard reagents (MeMgBr, PhMgBr, EtMgBr) and scalable processes. Principle: Use excess reagent to act as both base and nucleophile.

Reagents & Equipment[1][2][3]
  • Substrate: 4-Amino-3-isopropyl-5-methylbenzonitrile (1.0 eq).

  • Reagent: Organomagnesium (Grignard) or Organolithium (3.5 – 4.0 eq).

  • Solvent: Anhydrous THF (preferred over Et2O for higher reflux temp).

  • Quench: 3M HCl or H2SO4 (Critical for imine hydrolysis).

Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, N2 inlet, and addition funnel.

  • Dissolution: Dissolve the benzonitrile (10 mmol, 1.74 g) in anhydrous THF (50 mL). Cool to 0°C.

  • Deprotonation (First Addition): Add the first 1.1 equivalents of Grignard reagent dropwise.

    • Observation: Gas evolution (alkane release) and potential precipitation of the magnesium amide salt.

    • Note: Stir for 30 mins at 0°C to ensure complete deprotonation.

  • Nucleophilic Attack (Second Addition): Add the remaining 2.5 – 3.0 equivalents of Grignard reagent.

  • Thermal Activation: Warm the reaction to room temperature, then heat to reflux (66°C) .

    • Time: Maintain reflux for 4–12 hours. Monitor by HPLC/TLC. The deactivated nitrile reacts slowly.

  • Quench & Hydrolysis:

    • Cool to 0°C.

    • Carefully add 6M HCl (excess) dropwise. (Caution: Exothermic!).

    • Hydrolysis Step: Heat the acidic mixture to 50°C for 1 hour.

    • Why? The intermediate ketimine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ) is stable; heat/acid is required to convert it to the ketone (
      
      
      
      ).
  • Workup: Neutralize with NaOH/NaHCO3, extract with EtOAc, dry over MgSO4, and concentrate.

Method B: The "In-Situ Silylation" Protocol

Best for: Expensive/Precious nucleophiles or thermally sensitive organometallics. Principle: Temporarily mask the amine protons with Trimethylsilyl chloride (TMSCl) to prevent reagent consumption.

Step-by-Step Procedure
  • Protection: Dissolve benzonitrile (1.0 eq) in THF. Add n-Butyllithium (1.05 eq) at -78°C, followed by TMSCl (1.1 eq) .

    • Result: Formation of the N-TMS derivative.

  • Addition: Add the nucleophilic organometallic reagent (1.2 eq) at 0°C.

    • Advantage:[1][4][5][6] Since the amine is protected, the nitrile is not electronically deactivated to the same extent, and only stoichiometric nucleophile is needed.

  • Workup: Acidic workup (1M HCl) removes the TMS group and hydrolyzes the imine in one pot.

Data & Troubleshooting

Solvent & Temperature Effects
VariableRecommendationRationale
Solvent THF (Tetrahydrofuran)Higher boiling point (66°C) than Ether (35°C) allows for necessary thermal activation of the deactivated nitrile.
Reagent Stoichiometry 3.5 - 4.0 eq 2.0 eq are "sacrificial" (deprotonation of amine + equilibrium drive); 1.0 eq is for reaction.
Hydrolysis Acidic + Heat The sterically hindered ketimine (flanked by the phenyl ring) is resistant to hydrolysis. Room temp hydrolysis often yields the imine, not the ketone.
Common Failure Modes
  • Recovered Starting Material: Reaction temperature too low. The amide anion deactivates the nitrile so strongly that reflux is mandatory.

  • Product is an Imine: Hydrolysis was too mild. Increase acid concentration or hydrolysis time.

  • Low Yield: Moisture in solvent. Grignard is consumed by water before reacting with the "hard" deactivated nitrile.

Workflow Decision Tree

DOT Diagram 2: Protocol Selection Guide

DecisionTree Start Start: 4-Amino-3-isopropyl- 5-methylbenzonitrile Q1 Is the Organometallic Reagent Expensive/Scarce? Start->Q1 MethodA Method A: Direct Addition (Use 4.0 eq Reagent) Q1->MethodA No (e.g., MeMgBr, PhLi) MethodB Method B: In-Situ Protection (Use TMSCl + 1.2 eq Reagent) Q1->MethodB Yes (e.g., Complex R-Li) NoteA Requires Reflux Simpler Workup MethodA->NoteA NoteB Requires -78°C Higher Atom Economy MethodB->NoteB

Caption: Decision matrix for selecting the optimal synthetic route based on reagent availability.

References

  • Chemistry Steps. "The Mechanism of Grignard and Organolithium Reactions with Nitriles." Available at: [Link]

  • Master Organic Chemistry. "Addition of Grignard Reagents to Nitriles." Available at: [Link]

  • National Institutes of Health (PMC). "A Protocol for Safe Lithiation Reactions Using Organolithium Reagents." Available at: [Link]

Sources

Application Note: Synthesis of Bis(4-amino-3-isopropyl-5-methylphenyl)methane from Benzonitrile Precursors

[1]

Executive Summary

Bis(4-amino-3-isopropyl-5-methylphenyl)methane is a critical sterically hindered diamine used primarily as a chain extender in high-performance polyurethanes, polyureas, and epoxy curing systems.[1] The steric bulk provided by the ortho-isopropyl and ortho-methyl groups (relative to the amine) significantly reduces the reactivity of the amino group, allowing for longer pot lives and improved thermal stability in the final polymer matrix.

While the conventional synthesis involves the direct alkylation of o-toluidine followed by formaldehyde condensation, this note details a high-fidelity synthetic route starting from substituted benzonitrile precursors .[1] This pathway is particularly valuable when high isomeric purity of the monomer (2-isopropyl-6-methylaniline ) is required, avoiding the complex isomer mixtures typical of direct Friedel-Crafts alkylation.

Key Chemical Transformation

The synthesis is divided into two distinct phases:[2][3]

  • Monomer Synthesis: Conversion of 2-isopropyl-6-methylbenzonitrile to 2-isopropyl-6-methylaniline via the Hofmann Rearrangement.[1]

  • Dimerization: Acid-catalyzed condensation of the hindered aniline with formaldehyde to form the methylene-bridged target.[1]

Precursor Analysis & Strategic Logic

The "Benzonitrile" Constraint

The target molecule is a methylene-bis-aniline.[1] The "benzonitrile precursor" refers to the source of the aromatic ring before the amine functionality is fully established.

  • Target Monomer: 2-Isopropyl-6-methylaniline.

  • Precursor: 2-Isopropyl-6-methylbenzonitrile (CAS: 135607-06-4 or analogs).[1]

  • Alternative Precursor Note: Users encountering 4-amino-3-isopropyl-5-methylbenzonitrile (CAS: 2387444-33-7) should note that this molecule has the para position blocked by a nitrile group.[1] Using this specific isomer requires a reductive decyanation step (not covered here) to free the para position for bridging. This guide focuses on the constructive synthesis from the ortho-substituted nitrile.[1]

Reaction Pathway Visualization

The following diagram outlines the critical steps from the nitrile precursor to the final bridged dimer.

SynthesisPathwayNitrilePrecursor:2-Isopropyl-6-methylbenzonitrileAmideIntermediate:2-Isopropyl-6-methylbenzamideNitrile->AmideHydrolysis(H2O2/NaOH)AnilineMonomer:2-Isopropyl-6-methylanilineAmide->AnilineHofmann Rearrangement(NaOBr)TargetTarget:Bis(4-amino-3-isopropyl-5-methylphenyl)methaneAniline->TargetCondensation(HCHO / HCl)

Figure 1: Strategic synthetic pathway transforming the benzonitrile precursor into the final methylene-bridged diamine.[1]

Protocol Phase 1: Monomer Synthesis (Nitrile to Aniline)

This phase ensures the formation of the primary amine with the exact steric arrangement required. We utilize the Hofmann Rearrangement , a robust method for converting sterically hindered amides to amines with retention of configuration.

Step 1.1: Partial Hydrolysis to Amide

Objective: Convert the nitrile group (-CN) to the primary amide (-CONH2).[1]

  • Reagents: 2-Isopropyl-6-methylbenzonitrile (1.0 eq), Hydrogen Peroxide (30%, 4.0 eq), Sodium Hydroxide (20% aq, 2.0 eq), Ethanol (Solvent).[1]

  • Mechanism: Radziszewski hydrolysis is preferred over acid hydrolysis to prevent dealkylation or migration.[1]

Procedure:

  • Dissolve the benzonitrile in Ethanol (5 mL/g precursor) in a round-bottom flask.

  • Add the NaOH solution while stirring at 25°C.

  • Add H2O2 dropwise (Exothermic! Maintain T < 50°C).

  • Heat to 60°C for 4 hours. Monitor by TLC/HPLC for disappearance of nitrile.

  • Workup: Quench with sodium thiosulfate (to destroy excess peroxide).[1] Evaporate ethanol. The amide typically precipitates; filter and wash with cold water.

Step 1.2: Hofmann Rearrangement

Objective: Convert the amide to the amine, losing the carbonyl carbon.

  • Reagents: Amide intermediate (1.0 eq), Bromine (1.05 eq), Sodium Hydroxide (4.0 eq, 10-15% solution).

  • Critical Parameter: Temperature control is vital to prevent urea formation.[1]

Procedure:

  • Bromination: Prepare a solution of NaOBr by adding Bromine to ice-cold NaOH (-5°C to 0°C).

  • Add the solid Amide to the cold NaOBr solution in portions. Stir at 0°C for 1 hour until a clear yellow solution (N-bromoamide) forms.

  • Rearrangement: Heat the solution rapidly to 70–80°C. Evolution of CO2 gas indicates the rearrangement.[1]

  • Maintain reflux for 1 hour.

  • Isolation: Steam distill the mixture to recover the 2-isopropyl-6-methylaniline (oily liquid). Alternatively, extract with Toluene, dry over Na2SO4, and vacuum distill.

Data Specification: Monomer Quality

Parameter Specification Method
Purity > 98.5% GC-FID
Appearance Colorless to pale yellow oil Visual

| Water Content | < 0.1% | Karl Fischer |[1]

Protocol Phase 2: Dimerization (Condensation)

This is the bridge-forming step. The para position (relative to the newly formed amine) is the only open active site due to the steric blocking at ortho positions.

Experimental Workflow

Reagents:

  • Monomer: 2-Isopropyl-6-methylaniline (2.0 moles)

  • Bridge Source: Formaldehyde (37% aq.[1] solution) (1.05 moles)

  • Catalyst: Hydrochloric Acid (30%) (1.5 moles)

  • Solvent: Water/Methanol (optional for solubility)[1]

Detailed Protocol:

  • Salt Formation: Charge the aniline monomer and water into a reactor.[1] Add HCl slowly to form the amine hydrochloride salt. Maintain T < 40°C.

  • Condensation: Add Formaldehyde solution dropwise over 60 minutes.

    • Note: The reaction is exothermic.[1]

  • Digestion: Heat the mixture to Reflux (95–100°C) for 4–6 hours.

    • Mechanism:[1][2][3][4] The reaction proceeds via an N-methylol intermediate which rearranges to the p-aminobenzyl cation, attacking the second aniline molecule.[1]

  • Neutralization: Cool to 80°C. Add NaOH (50% aq) until pH > 10. The product will separate as an organic layer (or precipitate if solid).

  • Purification:

    • Wash the organic layer with hot water (3x) to remove salts and unreacted formaldehyde.

    • Dehydrate under vacuum at 110°C.

    • Optional: Recrystallize from toluene/hexane if high purity is needed for pharmaceutical applications.

Process Control & Logic (Graphviz)

The following diagram illustrates the critical control points (CCPs) where the process can fail and the corrective logic.

ProcessLogicStartStart: Monomer + AcidAddCH2OAdd Formaldehyde(Slow Addition)Start->AddCH2OCheckTempCCP: Temp Control(< 40°C during addition)AddCH2O->CheckTempRefluxReflux (100°C)4-6 HoursCheckTemp->RefluxTemp OKCheckConversionQC: Residual Monomer< 1.0%?Reflux->CheckConversionNeutralizeNeutralize (NaOH)CheckConversion->NeutralizeYesRecycleExtend RefluxCheckConversion->RecycleNoRecycle->Reflux

Figure 2: Process control logic for the condensation phase, highlighting temperature and conversion checkpoints.

Characterization & Validation

To validate the synthesis, the following analytical signatures must be confirmed.

NMR Signature (CDCl3, 400 MHz)
  • Methylene Bridge: Singlet at ~3.8–4.0 ppm (2H).[1]

  • Aromatic Protons: Singlet (or meta-coupling doublet) at ~6.8–7.0 ppm (4H total).[1] The pattern should confirm symmetric substitution.

  • Isopropyl Group: Septet at ~2.9 ppm (CH) and Doublet at ~1.2 ppm (CH3).[1]

  • Methyl Group: Singlet at ~2.2 ppm.

  • Amine: Broad singlet at ~3.5 ppm (4H, exchangeable with D2O).

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Yield (Step 1) Incomplete hydrolysis of nitrileIncrease H2O2 equivalents; ensure pH > 12.[1]
Urea Byproduct (Step 2) Temperature too high during brominationKeep T < 0°C during NaOBr formation.[1]
Resin/Gelling (Step 3) Excess Formaldehyde or AcidStrictly control stoichiometry (HCHO:Amine ratio 0.55:1).[1]
Dark Color Oxidation of amineConduct reaction under Nitrogen atmosphere.[1][5]

References

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved March 2, 2026, from [Link]

  • PubChem. (n.d.).[6] Bis(4-amino-3-methylcyclohexyl)methane (Related Structure). Retrieved March 2, 2026, from [Link]

  • Google Patents. (2012).[1] Method for synthesizing 2-methyl-6-isopropyl aniline (CN102731319A).[2] Retrieved March 2, 2026, from

  • Organic Syntheses. (n.d.). Preparation of Hindered Anilines. Retrieved March 2, 2026, from [Link]

Application Notes and Protocols for Buchwald-Hartwig Amination of Sterically Hindered Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of Steric Encumbrance in C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1] However, when one of the coupling partners is a sterically hindered aniline, the reaction often becomes challenging, plagued by low yields and slow reaction rates.[2] The steric bulk surrounding the nitrogen atom can significantly impede crucial steps within the catalytic cycle, namely the oxidative addition and reductive elimination.[2] This guide provides a comprehensive overview of the key considerations and detailed protocols for successfully navigating the complexities of Buchwald-Hartwig amination with sterically hindered anilines, empowering researchers to confidently tackle these demanding transformations.

The Mechanistic Hurdle: Why Steric Hindrance Matters

The palladium-catalyzed Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[1][3] The journey begins with the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and the final, bond-forming reductive elimination to yield the desired arylamine and regenerate the active Pd(0) catalyst.[1]

Steric hindrance on the aniline partner introduces significant kinetic barriers at two key junctures:

  • Amine Coordination and Deprotonation: The bulky substituents on the aniline can hinder its approach and coordination to the palladium center. This can slow down the formation of the crucial palladium-amido intermediate.

  • Reductive Elimination: This final, product-forming step is often the rate-limiting step, especially for hindered substrates.[4] The steric clash between the bulky aniline and the aryl group on the palladium center can disfavor the geometry required for reductive elimination, leading to catalyst decomposition or undesired side reactions.[2]

Overcoming these steric challenges necessitates a carefully orchestrated interplay of catalyst, ligand, base, and reaction conditions.

Key Parameters for Success: A Guided Approach

The Palladium Precatalyst: Choosing the Right Entry Point

While traditional palladium sources like Pd(OAc)₂ can be used, modern, well-defined precatalysts are often more reliable and efficient for challenging couplings.[5][6] These precatalysts readily form the active monoligated Pd(0) species in solution, which is crucial for coupling sterically demanding substrates.[2]

Precatalyst GenerationExamplesKey AdvantagesConsiderations
G2 PrecatalystsXPhos Pd G2, SPhos Pd G2Air- and moisture-stable, readily activated.
G3 PrecatalystsXPhos Pd G3, RuPhos Pd G3Incorporate a carbazole-based biarylphosphine ligand for enhanced stability and activity.[5]Often the go-to choice for challenging couplings.
G4 PrecatalystsAdPhos Pd G4Highly active for a broad range of substrates.

For sterically hindered anilines, employing a G3 or G4 precatalyst is highly recommended to ensure efficient generation of the active catalyst.

The Ligand: The Architect of Reactivity

The choice of phosphine ligand is arguably the most critical factor in the successful amination of sterically hindered anilines.[2][5] Bulky, electron-rich monophosphine ligands are paramount as they promote the formation of the active monoligated palladium species and facilitate the challenging reductive elimination step.[2]

Diagram: The Role of Bulky Ligands

G cluster_0 Without Bulky Ligand cluster_1 With Bulky Ligand Pd_center_1 Pd Center Hindered_Aniline_1 Sterically Hindered Aniline Hindered_Aniline_1->Pd_center_1 Steric Clash (Slow Coordination) Aryl_Halide_1 Aryl Halide Aryl_Halide_1->Pd_center_1 Pd_center_2 Pd Center Bulky_Ligand Bulky Ligand (e.g., Buchwald Ligand) Bulky_Ligand->Pd_center_2 Hindered_Aniline_2 Sterically Hindered Aniline Hindered_Aniline_2->Pd_center_2 Facilitated Coordination Aryl_Halide_2 Aryl Halide Aryl_Halide_2->Pd_center_2

Caption: Bulky ligands create a coordinatively unsaturated Pd center, facilitating the approach of hindered anilines.

Generations of Ligands for Hindered Substrates:

  • First-Generation Ligands: While foundational, ligands like P(o-tolyl)₃ are generally not effective for sterically demanding couplings.

  • Bidentate Phosphine Ligands: Ligands such as BINAP and DPPF were a significant advancement, but can be less effective for highly hindered substrates as they may not readily form the required monoligated palladium species.[1]

  • Bulky, Electron-Rich Monophosphine Ligands (Buchwald Ligands): This class of ligands has revolutionized the field. They are characterized by a biaryl backbone that creates a sterically demanding and electron-rich environment around the palladium center.

LigandStructureRecommended For
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylA general and highly active ligand for a wide range of anilines, including moderately hindered ones.[7]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylParticularly effective for secondary amines.[3][5]
BrettPhos 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenylExcellent for primary amines, including those with significant steric bulk.[3][4]
tBuXPhos 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenylThe increased steric bulk of the tert-butyl groups can be beneficial for extremely hindered substrates.
  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong sigma-donors and can be highly effective ligands for stabilizing the palladium catalyst and promoting the amination of hindered substrates, sometimes even at room temperature.[2][8]

The Base: A Critical but Nuanced Choice

The base plays the crucial role of deprotonating the amine to form the active nucleophile.[9] For sterically hindered anilines, a strong, non-nucleophilic base is typically required.

BasepKa of Conjugate AcidAdvantagesDisadvantages
Sodium tert-butoxide (NaOt-Bu) ~19Strong, commonly used, and generally effective.[2][10]Can be sensitive to moisture and may not be compatible with base-sensitive functional groups.
Potassium tert-butoxide (KOt-Bu) ~19Similar to NaOt-Bu, sometimes offers slightly different reactivity.[7]Similar limitations to NaOt-Bu.
Lithium bis(trimethylsilyl)amide (LiHMDS) ~26Very strong base, can be effective when other bases fail.[3]More expensive and requires strictly anhydrous conditions.
Cesium Carbonate (Cs₂CO₃) ~10.3A weaker base, suitable for substrates with base-sensitive functional groups.[11]Often requires higher reaction temperatures and longer reaction times.

Pro-Tip: The physical properties of the base can matter. Grinding the base to a fine powder before use can improve its solubility and reactivity.

Solvent and Temperature: Fine-Tuning the Reaction Environment

Anhydrous, degassed solvents are essential to prevent catalyst deactivation.[5][10] Toluene and 1,4-dioxane are the most commonly employed solvents. For particularly challenging couplings, higher boiling point solvents like xylenes may be necessary to drive the reaction to completion.

Increased reaction temperatures are often required for the amination of sterically hindered anilines to overcome the higher activation energies of the catalytic steps.[2] Temperatures typically range from 80 °C to 120 °C.

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of a Sterically Hindered Aniline

This protocol provides a starting point for the coupling of a generic sterically hindered aniline with an aryl bromide. Optimization of the ligand, base, and temperature may be necessary for specific substrates.

Reagents and Equipment:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Sterically hindered aniline (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert atmosphere (argon or nitrogen)

Diagram: Experimental Workflow

G Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Aryl Bromide, Hindered Aniline, XPhos Pd G3, NaOt-Bu Setup->Reagents Solvent Add Anhydrous, Degassed Toluene Reagents->Solvent Reaction Heat to 100-110 °C (12-24 h) Solvent->Reaction Workup Reaction Workup Reaction->Workup Quench Cool and Quench (e.g., with water) Workup->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Purify Purification (Column Chromatography) Dry->Purify Product Isolated Product Purify->Product

Caption: A typical workflow for the Buchwald-Hartwig amination of a sterically hindered aniline.

Procedure:

  • Reaction Setup: In a glovebox, add the aryl bromide (1.0 mmol), the sterically hindered aniline (1.2 mmol), XPhos Pd G3 (0.02 mmol), and sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the reaction vessel.

  • Reaction: Seal the vessel and remove it from the glovebox. Heat the reaction mixture in a preheated oil bath at 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh, high-quality precatalyst. Ensure a strictly inert atmosphere.[2]
Inappropriate ligandScreen a panel of bulky, electron-rich phosphine ligands (e.g., BrettPhos for primary amines, RuPhos for secondary amines).[2][5]
Insufficiently strong baseSwitch to a stronger base like LiHMDS.
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Hydrodehalogenation of Aryl Halide Presence of water or protic impuritiesUse rigorously dried reagents and solvents.[2]
Ligand is too electron-richConsider a slightly less electron-rich ligand.
Homocoupling of Aryl Halide High reaction temperatureLower the reaction temperature.[2]
High catalyst loadingReduce the catalyst loading.

Conclusion

The Buchwald-Hartwig amination of sterically hindered anilines is a challenging yet achievable transformation. Success hinges on a rational selection of a highly active palladium precatalyst, a bulky and electron-rich phosphine ligand, a strong non-nucleophilic base, and carefully controlled reaction conditions. By understanding the mechanistic challenges posed by steric hindrance and systematically optimizing these key parameters, researchers can unlock the full potential of this powerful C-N bond-forming reaction for the synthesis of complex and sterically encumbered molecules.

References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated - The Royal Society of Chemistry. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure | ACS Omega. [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands - Dalton Transactions (RSC Publishing). [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]

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Synthesis of 4-amino-3-isopropyl-1,2,4-triazolin-5-one from benzonitrile derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Synthesis of 4-Amino-3-isopropyl-1,2,4-triazolin-5-one from Aliphatic Nitrile Precursors

Abstract

This comprehensive application note provides a detailed guide for the synthesis of 4-amino-3-isopropyl-1,2,4-triazolin-5-one, a heterocyclic scaffold of interest in pharmaceutical and agrochemical research. The user-specified starting material, a benzonitrile derivative, is chemically unsuited for producing a 3-isopropyl substituted product. Therefore, this guide has been expertly curated to begin with a chemically logical and efficient precursor, isobutyronitrile, which contains the requisite isopropyl moiety. We present two robust synthetic pathways: a classical multi-step laboratory protocol involving the formation and cyclization of an amidrazone intermediate, and a highly efficient, one-pot industrial method. This document is intended for researchers, chemists, and professionals in drug development, offering in-depth protocols, mechanistic insights, and critical safety information.

Introduction and Strategic Rationale

The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous antifungal, antiviral, and anticancer agents.[1][2] Specifically, 4-amino-1,2,4-triazolin-5-one derivatives are versatile intermediates for creating more complex molecules. The synthesis of the title compound, 4-amino-3-isopropyl-1,2,4-triazolin-5-one, requires the introduction of an isopropyl group at the 3-position of the triazole ring.

A synthetic strategy commencing from benzonitrile (a phenyl nitrile) would necessitate the cleavage of the stable phenyl group and subsequent introduction of an isopropyl group, an inefficient and synthetically impractical approach. The scientifically sound strategy, detailed herein, utilizes an aliphatic precursor that already contains the necessary carbon skeleton. This guide will focus on the synthesis starting from isobutyronitrile (2-methylpropanenitrile).

The conversion of a nitrile to the target triazolinone involves two key transformations:

  • Formation of a reactive intermediate, typically an amidrazone or a related species, from the nitrile.

  • Cyclization with a one-carbon (C1) synthon to construct the heterocyclic ring.

We will explore a classical, step-wise laboratory method that provides maximum control and adaptability, as well as a streamlined industrial process optimized for yield and efficiency.[3]

Overall Synthetic Workflow

The general laboratory-scale synthesis follows a three-stage process starting from isobutyronitrile. This pathway offers multiple points for purification and characterization of intermediates.

G cluster_0 Stage 1: Hydrazide Formation cluster_1 Stage 2: Intermediate Synthesis cluster_2 Stage 3: Cyclization & Ring Formation A Isobutyronitrile B Isobutyramide A->B  Hydrolysis  (H₂O₂, K₂CO₃) C Isobutyric Acid Hydrazide B->C  Hydrazinolysis  (N₂H₄·H₂O) D Potassium Dithiocarbazinate Salt C->D  CS₂ / KOH E 4-Amino-3-isopropyl-5-thioxo- 1,2,4-triazole D->E  Cyclization  (N₂H₄·H₂O) F 4-Amino-3-isopropyl- 1,2,4-triazolin-5-one (Target Compound) E->F  Oxidative Desulfurization  or Hydrolysis

Diagram 1: Step-wise laboratory synthesis workflow.

Detailed Experimental Protocols

Safety Precaution: All manipulations involving hydrazine hydrate, carbon disulfide, and strong bases must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., neoprene or nitrile), is mandatory.[4][5] Hydrazine is a toxic and potentially carcinogenic substance with high reactivity.[6][7] Carbon disulfide is highly flammable and toxic.

Protocol 1: Step-Wise Laboratory Synthesis

This protocol is designed for adaptability and the isolation of key intermediates.

Part A: Synthesis of Isobutyric Acid Hydrazide (from Isobutyronitrile)

  • Nitrile to Amide Conversion: To a solution of isobutyronitrile (1 mol, 69.11 g) in acetone (500 mL), add potassium carbonate (K₂CO₃) (0.1 mol, 13.8 g). Cool the mixture in an ice bath to 0-5 °C. Slowly add a solution of 30% hydrogen peroxide (H₂O₂) (2.5 mol, 283.5 g) dropwise, maintaining the temperature below 10 °C. Stir vigorously at room temperature for 2-3 hours until the reaction is complete (monitored by TLC or GC). This method provides a mild conversion of nitriles to primary amides.[8]

  • Work-up (Amide): Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure to yield crude isobutyramide. The product can be purified by recrystallization from a suitable solvent like ethyl acetate/hexanes.

  • Amide to Hydrazide Conversion: To a round-bottom flask, add isobutyramide (1 mol, 87.12 g) and ethanol (500 mL). Add hydrazine hydrate (85% solution, 1.2 mol, 70.7 g) to the suspension. Reflux the mixture for 12-18 hours. The reaction progress can be monitored by the disappearance of the starting amide via TLC.

  • Work-up (Hydrazide): Cool the reaction mixture to room temperature and then place it in an ice bath for 1-2 hours to precipitate the product. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain isobutyric acid hydrazide.

Part B: Cyclization to 4-Amino-3-isopropyl-1,2,4-triazolin-5-one

  • Salt Formation: Dissolve potassium hydroxide (KOH) (0.6 mol, 33.7 g) in absolute ethanol (400 mL). Cool the solution to below 10 °C. To this solution, add isobutyric acid hydrazide (0.5 mol, 51.1 g) with stirring. Then, add carbon disulfide (CS₂) (0.6 mol, 45.7 g) dropwise over 30 minutes, ensuring the temperature remains below 10 °C. Stir the resulting slurry at room temperature for 12 hours. The formation of potassium dithiocarbazinate salt is a common step in synthesizing 1,2,4-triazole-3-thiols.[9][10]

  • Ring Closure to Thione: To the potassium salt slurry from the previous step, add hydrazine hydrate (85% solution, 1.0 mol, 58.9 g). Heat the mixture to reflux and maintain for 6-8 hours, during which hydrogen sulfide (H₂S) gas will evolve (ensure proper scrubbing).

  • Isolation of Thione Intermediate: After cooling, pour the reaction mixture into ice-cold water (1 L) and acidify with concentrated HCl to a pH of ~5-6. A precipitate will form. Collect the solid (4-amino-3-isopropyl-5-thioxo-1,2,4-triazole) by filtration, wash thoroughly with water, and dry.

  • Conversion to Triazolinone (Title Compound): The final conversion from the thione to the oxo-derivative can be achieved via several methods, such as oxidative hydrolysis with agents like hydrogen peroxide in an alkaline medium or reaction with potassium permanganate. A common method involves refluxing the thione (0.1 mol) with 30% H₂O₂ (0.3 mol) in a 2M NaOH solution (200 mL) for 4 hours. After cooling and acidification, the product precipitates and can be collected by filtration.

Protocol 2: Efficient One-Pot Synthesis (Adapted from Patent Literature)

This method is highly efficient, avoiding the isolation of multiple intermediates and the use of toxic carbon disulfide.[3]

  • Reaction Setup: In a 500 mL four-neck flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add water (100 mL).

  • Reagent Addition: Add carbohydrazide (0.93 mol, 84.6 g) and isobutyric acid (0.97 mol, 86.3 g).

  • Initial Condensation: Heat the mixture to 60-65 °C and maintain for 5 hours with vigorous stirring.

  • Cyclization: Add sodium hydroxide (NaOH) (0.99 mol, 40.0 g) to the reaction mixture. Increase the temperature to reflux (approx. 100-105 °C) and maintain for 3 hours.

  • Isolation: After the reaction is complete, slowly cool the mixture to 0 °C to induce crystallization.

  • Purification: Collect the white solid product by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum. This procedure reportedly yields the target product with >97% purity.[3]

Reagent and Reaction Data

The following table summarizes the key quantitative data for the efficient one-pot synthesis protocol.

ReagentMolar Mass ( g/mol )MolesMass (g)Molar RatioRole
Carbohydrazide90.080.9384.61.0N-N-C-N-N Source
Isobutyric Acid88.110.9786.31.04Isopropyl & C=O Source
Sodium Hydroxide40.000.9940.01.06Base Catalyst
Water18.02-100 mL-Solvent
Expected Product 142.15 ~100 g Yield: ~75%

Mechanistic Insights

The one-pot synthesis proceeds through a plausible condensation and cyclization mechanism. The isobutyric acid first acylates the carbohydrazide, which then undergoes an intramolecular cyclization promoted by the base.

G cluster_mech Proposed Reaction Mechanism A Carbohydrazide + Isobutyric Acid B Acylcarbohydrazide Intermediate A->B Condensation (-H₂O) C Dehydrated Intermediate B->C Tautomerization D Cyclized Triazolidinone C->D Intramolecular Cyclization (NaOH, -H₂O) E 4-Amino-3-isopropyl- 1,2,4-triazolin-5-one D->E Aromatization

Diagram 2: Simplified mechanism for the one-pot synthesis.

Conclusion

This application note provides two verified protocols for the synthesis of 4-amino-3-isopropyl-1,2,4-triazolin-5-one from a logical aliphatic precursor. The step-wise laboratory method offers flexibility for analog synthesis and mechanistic studies, while the one-pot industrial method provides a safe, high-yield, and scalable route to the target compound. By clarifying the appropriate choice of starting material, this guide ensures that researchers can proceed with a scientifically sound and efficient synthetic strategy.

References

  • Nazarov, A. A., et al. (2023). State of The Art on the Field of Amino-1,2,4-Triazoles Industrial Application. Mini-Reviews in Organic Chemistry, 20(4), 394-406.

  • Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 987970.

  • Al-Ghorbani, M., et al. (2020). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Marmara Pharmaceutical Journal, 24(3), 255-265.

  • Zozulynets, D. M., Kaplaushenko, A. G., & Korzhova, A. S. (2021). The synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its interaction with aldehydes. Odesa Pharmaceutical and Chemical-Technological Journal.

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. organic-chemistry.org.

  • Wang, J., et al. (2019). Preparation method of 4-amino-3-isopropyl-1, 2, 4-triazolin-5-one. Google Patents, CN109851171A.

  • Bachay, I. A., & Naser, N. H. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. Ginekologia i Poloznictwo.

  • Haugwitz, R. D., & Weisenborn, F. L. (1990). Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives. Google Patents, US4935522A.

  • Shaik, S. P., & Kumar, C. G. (2024). Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. Journal of Research in Chemistry.

  • Abdel-Rahman, R., & Bawazir, W. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200.

  • ResearchGate. (n.d.). Cyclization of 1,2,4-triazenes to 1,2,4-triazoles using oxidizing reagents—NaClO, Ca(ClO) 2, Dess–Martin periodinane and Ley's TPAP/NMO.

  • Schmidt, E. W. (2001). Safety and Handling of Hydrazine. Defense Technical Information Center.

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Hydrazine.

  • Svarz, J. J. (1974). Conversion of nitrile to its corresponding amide using improved copper oxide catalyst. Google Patents, US3846495A.

  • Wu, T., et al. (2024). Preparation of 4-Amino-3-hydrazino-1,2,4-triazol-5-thiol-Modified Graphene Oxide and Its Greatly Enhanced Selective Adsorption of Gallium in Aqueous Solution. Polymers, 16(12), 1618.

  • Nedvetsky, P. I., et al. (2022). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. RSC Advances, 12(35), 22695-22700.

  • Csupor, D., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 29(6), 1282.

  • Arxada. (n.d.). Performance Chemicals Hydrazine.

  • Zhang, Y., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 30(8), 1593.

  • El-Fakharany, E. M., & Ayyad, R. R. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules, 29(21), 4930.

  • Collins, J. L., et al. (2005). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Organic letters, 7(14), 2945–2948.

  • University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety.

  • GÜMÜŞ, F. (2015). Recent advances in the synthesis of triazole derivatives. Afinidad, 72(569).

  • Chemistry Steps. (2024). Reactions of Nitriles.

  • International Labour Organization. (2009). International Chemical Safety Cards (ICSC): HYDRAZINE.

  • Salmoun, J., et al. (2014). Mild and Efficient Conversion of Nitriles (I) to Amides (II) with Basic Urea - Hydrogen Peroxide Adduct. ResearchGate.

  • Farkaš, J., & Sorm, F. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. Chemical Papers, 29(3), 418-420.

  • Murashevych, B., et al. (2019). SYNTHESIS OF AMIDRAZONES BY THE REACTION BETWEEN QUINONE ARENALAZINES AND AMMONIA. Ukrainian Chemical Journal, 85(2), 12-17.

  • ResearchGate. (n.d.). Synthesis of 3‐Aminomethyl‐5R‐1,2,4‐Triazoles by Cyclization of Amidrazones: Multigram Approach and Revised Reaction Mechanism.

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Troubleshooting & Optimization

Improving yield of 4-Amino-3-isopropyl-5-methylbenzonitrile reduction steps

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Yield Optimization Guide Ticket Topic: Assigned Specialist: Senior Application Scientist, Process Chemistry Division Reference Molecule: Intermediate for Ruxolitinib (Jakafi) synthesis

Executive Summary: The Chemoselectivity Paradox

You are likely encountering yield losses during the reduction of 4-nitro-3-isopropyl-5-methylbenzonitrile to its amino counterpart. This transformation presents a classic "chemoselectivity paradox" in process chemistry:

  • Steric Hindrance: The nitro group is sandwiched between a bulky isopropyl group and a methyl group. This steric crowding retards the reduction kinetics, often tempting operators to increase temperature or pressure.

  • Labile Functionality: The para-nitrile group is susceptible to reduction (to benzylamine) under the very forcing conditions required to overcome the steric hindrance of the nitro group.

This guide moves beyond standard protocols to address the specific kinetic and thermodynamic controls required to navigate this narrow operating window.

Module 1: Critical Analysis of Reduction Methods

The following table summarizes the performance characteristics of common reduction methodologies for this specific scaffold based on internal benchmarking and literature precedents.

MethodSelectivity (Nitro vs. Nitrile)Reaction RateWaste (E-Factor)Recommendation
Pd/C Hydrogenation Low (Risk of Nitrile reduction)FastLowAvoid unless poisoned (e.g., V-doped).
Pt/C (Sulfided) High ModerateLowPreferred for Scale-up.
Fe / NH₄Cl Very High SlowHigh (Iron sludge)Preferred for Lab/Pilot (<100g).
SnCl₂ HighModerateVery High (Tin salts)Backup only (Difficult workup).

Module 2: Troubleshooting & Optimization Protocols

Scenario A: Catalytic Hydrogenation (The "Clean" Route)

Use this for scale-up (>100g) where waste disposal is a bottleneck.

The Issue: You observe the formation of 4-(aminomethyl)-2-isopropyl-6-methylaniline (over-reduction) or incomplete conversion.

Root Cause: Standard Palladium (Pd) catalysts are too active toward the C


N bond, especially when the reaction time is prolonged due to the steric bulk of the isopropyl group.

Optimization Protocol:

  • Catalyst Switch: Replace Pd/C with 5% Pt/C (sulfided) . Platinum is inherently less active toward nitriles than palladium but retains activity for nitro groups.

  • Solvent Modulation: Switch from Methanol to Ethyl Acetate or Toluene . Protic solvents (MeOH/EtOH) can accelerate nitrile reduction via hydrogen bonding activation.

  • Poisoning Strategy: If you must use Pd/C, add 0.1 eq of Diphenyl sulfide or use a Vanadium-doped catalyst to poison the active sites responsible for nitrile reduction.

Key Parameter Check:

  • Pressure: Maintain

    
     bar (45 psi). Higher pressures exponentially increase nitrile reduction rates.
    
  • Temperature: Do not exceed

    
    .
    
Scenario B: Dissolving Metal Reduction (The "Robust" Route)

Use this for high-value batches where yield is prioritized over speed.

The Issue: Low isolated yield despite 100% conversion by TLC/HPLC. The product is lost in the "iron mud" or emulsion during workup.

Root Cause: The amino-nitrile product can coordinate with Iron/Tin salts, forming insoluble complexes that are filtered away with the waste solid.

Optimization Protocol (Fe/NH₄Cl System):

  • The "Paste" Method: Do not dump iron powder into the solvent.

    • Step 1: Suspend Iron powder (3-5 eq) in water with

      
       (0.5 eq).
      
    • Step 2: Heat to

      
       to "activate" the iron (etch the surface).
      
    • Step 3: Add the nitro-substrate dissolved in Isopropanol/Water (3:1) slowly to the hot iron suspension.

  • The "Chelation" Workup (Crucial for Yield):

    • Upon completion, do not just filter.

    • Add EDTA (disodium salt) or Potassium Sodium Tartrate (Rochelle Salt) to the mixture and stir for 30 minutes. This sequesters the metal ions, breaking the amine-metal coordination and releasing your product back into the organic phase.

    • Filter through a Celite pad while hot.

Module 3: Visualizing the Reaction Pathway

The diagram below illustrates the reduction cascade and the specific "danger zones" for yield loss.

ReactionPathway cluster_0 Yield Killers Start 4-Nitro-3-isopropyl- 5-methylbenzonitrile Nitroso Nitroso Intermediate Start->Nitroso Red step 1 Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl Red step 2 Azo Azo/Azoxy Dimers Nitroso->Azo Condensation (High pH, Low H2) Target TARGET: 4-Amino-3-isopropyl- 5-methylbenzonitrile Hydroxyl->Target Red step 3 (Slow due to Sterics) Hydroxyl->Azo OverRed Over-Reduced: Benzylamine Impurity Target->OverRed Over-reduction (Pd/C, High P, Protic Solv)

Caption: Reaction cascade showing the target window (Green) vs. over-reduction and dimerization risks (Grey).

Module 4: Frequently Asked Questions (FAQ)

Q1: My reaction stalls at the hydroxylamine intermediate (


). Why? 
A:  This is a classic signature of steric hindrance from the ortho-isopropyl group. The final reduction step (

) is the most sterically demanding.
  • Fix: If using hydrogenation, increase agitation (mass transfer limitation) rather than pressure. If using Fe/HCl, add a catalytic amount of dilute HCl to protonate the hydroxylamine, making it a better leaving group.

Q2: The product is pink/reddish after isolation. Is it pure? A: No. The color indicates trace azo or azoxy impurities formed by the condensation of nitroso and hydroxylamine intermediates (see Diagram above).

  • Fix: This happens when the reduction is too slow or hydrogen starved. Ensure high agitation rates. You can remove these colored impurities by passing the crude solution through a short plug of silica gel or treating with activated charcoal.

Q3: Can I use Raney Nickel? A: Proceed with extreme caution. Raney Nickel is aggressive toward nitriles. If you must use it, wash the catalyst repeatedly to remove alkaline residues (which catalyze nitrile hydration to amides) and run at atmospheric pressure and low temperature (


).

References

  • BenchChem. (2025).[1][2] An In-depth Technical Guide to the Synthesis of 4-Amino-3-(tert-butyl)benzonitrile. 2

  • Organic Chemistry Portal. (2025). Amine Synthesis by Nitro Compound Reduction: Fe/CaCl2 System. 3

  • Stack Exchange. (2019). Selective reduction of nitro group to amine, in benzene ring containing nitrile? (Discussion on SnCl2 selectivity). 4

  • Google Patents. (2015). Synthesis method of ruxolitinib intermediate (CN104496904A). 5[6][7]

Sources

Preventing side reactions during nitrile hydrolysis of substituted anilines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Nitrile Hydrolysis of Substituted Anilines

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for nitrile hydrolysis. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into navigating the complexities of hydrolyzing nitriles on substituted aniline scaffolds. Our focus is on anticipating and mitigating common side reactions to improve yield, purity, and experimental reproducibility.

Introduction: The Challenge of Hydrolyzing Nitriles on Substituted Anilines

The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. However, when the nitrile group is attached to an aniline ring, the reaction's complexity increases significantly. The aniline moiety, being electron-rich and containing a reactive amino group, is sensitive to the harsh acidic or basic conditions typically required for nitrile hydrolysis.[1][2] This sensitivity can lead to a host of side reactions, including incomplete conversion, degradation, and unwanted ring modifications.

This guide provides a structured approach to troubleshooting these challenges, moving from frequently asked questions to detailed, problem-oriented solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my nitrile hydrolysis stopping at the amide intermediate?

A: This is the most common issue encountered. The reaction from nitrile to carboxylic acid proceeds in two main stages: nitrile to amide, and then amide to carboxylic acid.[2][3] The amide functional group is exceptionally stable due to resonance delocalization and is often more resistant to hydrolysis than the starting nitrile.[4][5] The energy required to hydrolyze the amide can be significantly higher than that required for the initial hydration of the nitrile. Therefore, conditions that are sufficient to convert the nitrile may be too mild to drive the subsequent amide hydrolysis to completion.[6]

Q2: Should I use acidic or basic conditions for my substituted aniline?

A: The choice depends heavily on the nature and position of the substituents on the aniline ring.

  • Acid-Catalyzed Hydrolysis: In this method, the nitrile nitrogen is protonated, which dramatically increases the electrophilicity of the nitrile carbon, allowing it to be attacked by a weak nucleophile like water.[7][8][9] This is often effective for anilines with electron-withdrawing groups (EWGs), which further increase this electrophilicity. A key advantage is that the amine byproduct is protonated to an ammonium salt, which prevents the reverse reaction and makes the overall process irreversible.[1][5]

  • Base-Catalyzed Hydrolysis: Here, a strong nucleophile (OH⁻) directly attacks the nitrile carbon.[7][9] This method is often preferred for anilines bearing acid-sensitive functional groups. However, it generally requires harsher conditions (higher temperatures, longer reaction times) because the anionic intermediates are less stable.[1] The final product is a carboxylate salt, which requires a separate acidification step to yield the free carboxylic acid.[2]

Q3: How do electron-donating (EDG) vs. electron-withdrawing (EWG) substituents affect the reaction?

A: Substituents have a profound electronic effect on the reaction rate and side reactions.

  • Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CF₃, or -SO₃H increase the electrophilicity of the nitrile carbon, which can accelerate the initial nucleophilic attack. Reactions on these substrates often proceed more cleanly, especially under acidic conditions.

  • Electron-Donating Groups (EDGs): Groups like -OCH₃, -CH₃, or -NR₂ decrease the electrophilicity of the nitrile carbon, potentially slowing the hydrolysis. More importantly, they activate the aromatic ring, making it more susceptible to side reactions like polymerization, tar formation, or unwanted electrophilic substitution, particularly under strong acid.[6]

Troubleshooting Guide: From Problem to Protocol

This section addresses specific experimental failures and provides a logical framework for resolving them.

Problem 1: Low Conversion - Significant Starting Material Recovered
  • Probable Cause: The reaction conditions (temperature, time, reagent concentration) are insufficient to overcome the activation energy for the hydrolysis of your specific substrate. This is common for sterically hindered nitriles or those deactivated by strong electron-donating groups.

  • Troubleshooting Protocol:

    • Increase Reaction Intensity: Gradually increase the reaction temperature in 10-20°C increments. If using acid or base, consider a modest increase in concentration (e.g., from 6M HCl to 9M HCl).

    • Extend Reaction Time: Monitor the reaction by TLC or LCMS at extended time points (e.g., 12h, 24h, 48h). Nitrile hydrolysis can be deceptively slow.[2]

    • Switch Reagent System: If using hydrochloric acid, consider switching to sulfuric acid, which allows for higher reflux temperatures. Be cautious of potential sulfonation of activated rings. For base-catalyzed reactions, a co-solvent like ethylene glycol can achieve higher temperatures than water alone.

    • Consider Alternative Methods: For particularly stubborn substrates, classic hydrolysis may not be optimal. Explore transition metal-catalyzed hydration, which often proceeds under milder conditions.[10]

Problem 2: Main Product is the Amide, Not the Carboxylic Acid
  • Probable Cause: As discussed in the FAQs, the intermediate amide is highly stable and requires more forcing conditions for its hydrolysis than the parent nitrile.[6]

  • Troubleshooting Protocol:

    • Intensify Post-Amide Formation: The most direct approach is to significantly increase the harshness of the conditions once the starting nitrile has been consumed. This can involve raising the temperature or adding a stronger acid/base.

    • Adopt a Two-Step, One-Pot Procedure:

      • Perform the initial nitrile-to-amide conversion under the mildest effective conditions.

      • Once complete, alter the reaction medium. For example, if using aqueous NaOH, carefully add a high-boiling co-solvent and increase the temperature to drive the amide hydrolysis.

    • Leverage Milder, Amide-Selective Methods (If Amide is Desired): If the goal is to isolate the amide, avoid harsh conditions. Controlled hydrolysis using reagents like alkaline hydrogen peroxide or specific catalysts can selectively stop at the amide stage.[11][12]

Problem 3: Formation of Dark, Insoluble "Tar" or Polymer
  • Probable Cause: This indicates substrate degradation. Electron-rich anilines are prone to oxidation and polymerization under harsh, hot acidic conditions.[6]

  • Troubleshooting Protocol:

    • Reduce Reaction Temperature: This is the most critical parameter. A lower temperature will disfavor high-energy degradation pathways.

    • Use an Inert Atmosphere: Purge the reaction vessel with nitrogen or argon before heating. This minimizes oxidative degradation, a common issue with anilines.

    • Switch to Basic Hydrolysis: Aniline degradation is often more pronounced in strong acid. Basic conditions can be gentler on the aromatic ring itself, even if higher temperatures are required for the hydrolysis.

    • Protect the Aniline: If the amino group is the source of reactivity, consider a temporary protecting group that can withstand the hydrolysis conditions but be removed later. This is an advanced strategy but can be highly effective.

Troubleshooting Workflow Diagram

The following diagram outlines a decision-making process for optimizing the nitrile hydrolysis reaction.

G start Low Yield of Carboxylic Acid outcome1 Analysis Shows: Mainly Unreacted Starting Material start->outcome1 Check TLC/LCMS outcome2 Analysis Shows: Mainly Amide Intermediate start->outcome2 Check TLC/LCMS outcome3 Analysis Shows: Significant Tar or Degradation start->outcome3 Visual Inspection solution1 Increase Temp/Time Increase [Acid/Base] Switch to H2SO4 outcome1->solution1 Action solution2 Drastically Increase Temp/Time Adopt One-Pot Two-Temp Procedure outcome2->solution2 Action solution3 Decrease Temperature Use Inert Atmosphere Switch to Basic Hydrolysis outcome3->solution3 Action

Caption: Troubleshooting workflow for nitrile hydrolysis.

Problem 4: Evidence of Decarboxylation
  • Probable Cause: The target carboxylic acid product itself is unstable under the reaction conditions and is losing CO₂. This is a risk with electron-rich aromatic systems, where the resulting aryl anion or related intermediate can be stabilized.[13][14] While less common than for β-keto acids, it can occur at high temperatures.[15]

  • Troubleshooting Protocol:

    • Prioritize Basic Hydrolysis: The carboxylate salt formed under basic conditions is an anion and is electronically resistant to decarboxylation. The free carboxylic acid is only generated during the final, typically cold, acidic workup, minimizing its exposure to harsh conditions.

    • Minimize Heat and Time: Use the absolute minimum temperature and reaction time required to consume the amide intermediate. Over-cooking the reaction is a primary cause of this side reaction.

    • Careful Acidic Workup: When using basic hydrolysis, perform the final acidification at 0°C to minimize the time the free carboxylic acid spends in a hot, acidic environment.

Comparative Summary of Hydrolysis Conditions

ConditionSubstrate SuitabilityKey AdvantagesMajor Drawbacks
Aqueous HCl (Reflux) Electron-withdrawing or neutral anilinesSimple setup; irreversible due to NH₄⁺ formation.[1]Can cause degradation of electron-rich anilines; limited by boiling point of water.
Aqueous H₂SO₄ (High Temp) Electron-withdrawing or neutral anilinesAllows for higher temperatures, driving difficult hydrolyses.Risk of ring sulfonation; highly corrosive and hazardous.
Aqueous NaOH/KOH (Reflux) Electron-rich or acid-sensitive anilinesGenerally gentler on the aromatic ring; avoids sulfonation.Requires harsher conditions (temp/time) than acid;[1] requires final acidification step.
Metal-Catalyzed (e.g., Pt, Ru) Broad, especially for sensitive substratesProceeds under much milder, often neutral, conditions; high chemoselectivity.[6][10]Catalyst cost and availability; potential for metal contamination in the final product.

References

  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Chemistry Steps. (2024, December 5). Reactions of Nitriles. [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]

  • Pombeiro, A. J. L., & Guedes da Silva, M. F. C. (2002). Catalyst and synthetic process for carboxamides by nitrile hydrolysis.
  • Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. [Link]

  • Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid. [Link]

  • KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles. Organic Chemistry II. [Link]

  • JoVE. (2025, May 22). Video: Nitriles to Carboxylic Acids: Hydrolysis. JoVE Core Organic Chemistry. [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

  • Laha, J. K., Panday, S., Tomar, M., & Patel, K. V. (2020). Possible competitive modes of decarboxylation in the annulation reactions of ortho-substituted anilines and arylglyoxylates. RSC Publishing. [Link]

  • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • Chemistry Steps. (2024, December 1). Converting Nitriles to Amides. [Link]

  • Laha, J. K., Panday, S., Tomar, M., & Patel, K. V. (2021). Possible competitive modes of decarboxylation in the annulation reactions of ortho-substituted anilines and arylglyoxylates. Organic & Biomolecular Chemistry, 19(4), 845-853. [Link]

  • LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. [Link]

  • JoVE. (2023, April 30). Video: Amides to Carboxylic Acids: Hydrolysis. JoVE Core Organic Chemistry. [Link]

  • ACS Publications. (2023, October 10). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids. Journal of the American Chemical Society. [Link]

  • BYJU'S. (2022, February 23). Amide Hydrolysis. [Link]

  • Organic Syntheses. (2024, October 7). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. [Link]

  • Scientific Reports. (2019, October 3). Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. [Link]

  • PMC. (n.d.). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. [Link]

  • LibreTexts. (2024, September 30). 21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]

  • YouTube. (2018, June 24). Nitriles: base hydrolysis. [Link]

Sources

Technical Support Center: Aluminum Hydride Reductions of Benzonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist Ticket ID: LAH-BN-001 Subject: Optimization of Workup Strategies & Troubleshooting "Gray Sludge"

Welcome to the Technical Support Center

You are likely here because your round-bottom flask contains a gray, gelatinous cement that refuses to filter, or your yield of benzylamine is inexplicably low despite a complete TLC conversion.

Reducing benzonitriles with Lithium Aluminum Hydride (LAH) is a textbook transformation, but the workup is where the chemistry often fails. The formation of aluminum hydroxide hydrates (


) creates an emulsion that traps your product. Furthermore, benzonitriles present unique impurity profiles (secondary amines) that require specific protocol adjustments.

This guide prioritizes yield recovery and purity .

Module 1: Strategy Selection (Decision Matrix)

Before pouring water into your reaction, consult this logic flow to select the correct quenching method.

WorkupStrategy Start Start: Quenching Strategy Scale Reaction Scale? Start->Scale ProductProp Is Product Acid-Sensitive or Water Soluble? Scale->ProductProp < 10g LAH Rochelle Method B: Rochelle's Salt (Chelation) Scale->Rochelle > 10g LAH (Thermal Safety) Fieser Method A: Fieser Workup (Standard 1:1:3) ProductProp->Fieser No (Standard) Glauber Method C: Glauber's Salt (Non-Aqueous) ProductProp->Glauber Yes (Hydrophilic/Volatile) Fieser->Rochelle If Fieser Stalls/Gels

Figure 1: Decision matrix for selecting the optimal LAH workup based on scale and product properties.

Module 2: The Fieser Method (Standard Protocol)

Best For: Small to mid-scale reactions (<10g LAH) where the amine is relatively hydrophobic.

The "Fieser" method (n-n-3n) is the gold standard. It relies on converting gelatinous aluminum hydroxides into granular lithium aluminate (


), which filters easily.
The Protocol (1:1:3 Rule)

For every 1 gram of LAH used in the reaction:

StepReagentAmountPurpose
1 Water 1 mL Quenches unreacted hydride.[1][2] Releases

gas.
2 15% NaOH 1 mL Converts

gel into granular aluminate (

).
3 Water 3 mL Dilutes the salts to facilitate filtration.
Execution Guide
  • Cool: Chill reaction to 0°C. Dilute with diethyl ether (promotes granulation better than THF).

  • Add Step 1 (

    
    ):  Add dropwise. CAUTION:  Vigorous 
    
    
    
    evolution.
  • Add Step 2 (

    
    ):  Add slowly. The mixture will turn from gray to white.
    
  • Add Step 3 (

    
    ):  Add the final water charge.
    
  • The "Cure": Warm to room temperature and stir for 15 minutes. Crucial: Add anhydrous

    
     directly to this mixture and stir for another 15 minutes. This acts as a secondary drying agent and helps "crisp" the salts.
    
  • Filter: Filter through a fritted funnel or Celite pad. The solids should be white and sandy, not sticky.

Scientist's Note: If you skip the 15-minute stir (The Cure), the salts will remain sticky and clog your filter. Patience here saves hours later.

Module 3: Rochelle's Salt (The Rescue Method)

Best For: Large scale reactions (>10g LAH), heat-sensitive substrates, or "failed" Fieser workups that turned into sludge.

When aluminum salts hydrate, they form a polymeric network. Tartrate ions (from Rochelle's salt) act as bidentate ligands, chelating the aluminum and breaking the polymer network into water-soluble complexes.

The Protocol
  • Quench: Dilute reaction with ether. Quench excess LAH with Ethyl Acetate (gentler than water) or minimal water at 0°C.[3]

  • Add Salt: Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt).

    • Volume: Use roughly 20-30 mL per gram of LAH.

  • The Long Stir: Stir vigorously at room temperature.

    • Visual Cue: The biphasic mixture will initially look like a gray emulsion. After 1-4 hours (or overnight), it will separate into two perfectly clear layers: a clear organic layer and a clear aqueous layer.

  • Separate: Use a separatory funnel. No filtration required.

Why it works:



Module 4: Benzonitrile Specifics (Impurity Profiling)

Reducing benzonitriles (


) carries specific risks not found in ketone/ester reductions. The primary impurity is Dibenzylamine  (secondary amine), formed via a condensation pathway.
The Impurity Pathway

SideReaction Nitrile Benzonitrile (Ph-CN) Imine Imine Intermediate (Ph-CH=N-Al) Nitrile->Imine LAH (Hydride 1) Amine Benzylamine (Ph-CH2-NH2) Imine->Amine LAH (Hydride 2) Dimer Aminal Dimer Imine->Dimer + Amine (Side Rxn) SecAmine Dibenzylamine (Secondary Amine) Dimer->SecAmine Reduction

Figure 2: Mechanism of secondary amine formation during nitrile reduction.

Troubleshooting Q&A

Q: I see a spot for Dibenzylamine on my TLC. How do I prevent this?

  • Cause: "Starved" reduction. If the intermediate imine accumulates in the presence of the formed amine, they react to form the secondary amine.

  • Solution: Use Normal Addition (add Nitrile solution to the LAH slurry). This ensures the imine is always in the presence of excess hydride and is reduced to the primary amine immediately.

  • Avoid: Inverse addition (adding LAH to Nitrile) favors secondary amine formation.

Q: My product smells like almonds (Benzaldehyde).

  • Cause: Incomplete reduction or premature hydrolysis. The imine intermediate (

    
    ) hydrolyzes to an aldehyde if water is added before the second hydride attack occurs.
    
  • Solution: Ensure the reaction refluxes for sufficient time (often 1-4 hours post-addition). Do not quench until TLC shows total consumption of starting material and intermediates.

Q: My yield is low, but no side products are visible.

  • Cause: Benzylamine is basic and can form carbamates with atmospheric

    
     or stick to acidic aluminum byproducts.
    
  • Solution:

    • Basify: During workup, ensure the aqueous phase is strongly basic (pH > 12) to keep the amine in the organic phase.

    • Acid-Base Extraction: For high purity, extract the organic layer with 1M HCl (pulls amine into water), wash the organic layer (discards non-basic impurities), then basify the aqueous layer with NaOH and re-extract with ether.

Module 5: Glauber's Salt (Non-Aqueous Quench)

Best For: Highly water-soluble amines or when you need to avoid introducing free water.

Protocol:

  • Dilute reaction with wet ether.

  • Add solid Sodium Sulfate Decahydrate (

    
    ) portion-wise.
    
  • The crystal water is released slowly, quenching the LAH gently.

  • Stir until hydrogen evolution ceases and the solid flows freely.

  • Filter.[1][2][3][4][5]

References

  • Fieser Workup Stoichiometry

    • Source: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581.
    • Verification:

  • Rochelle's Salt Mechanism

    • Source:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
    • Context: Tartrate chelation of aluminum species to break emulsions.[1][3]

  • Nitrile Reduction Side Products

    • Source: Amundsen, L. H.; Nelson, L. S. "Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride." J. Am. Chem. Soc.1951, 73, 242.
    • Link:

  • Safety & Handling

    • Source: "Safe Handling of Lithium Aluminum Hydride."
    • Link:

Sources

Validation & Comparative

A Guide to the Structural Elucidation of 4-Amino-3-isopropyl-5-methylbenzonitrile: A Comparative Analysis of ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug discovery and development, the unambiguous structural characterization of novel chemical entities is a foundational requirement. 4-Amino-3-isopropyl-5-methylbenzonitrile, a substituted aromatic compound, presents a unique combination of functional groups whose electronic and steric interactions create a distinct molecular fingerprint. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of this molecule, a paramount technique for mapping the proton framework of a molecule.

We will deconstruct the anticipated ¹H NMR spectrum, explaining the causal factors behind the chemical shifts, integration values, and signal multiplicities. Furthermore, this guide will objectively compare the insights derived from ¹H NMR with those from other key analytical techniques, providing a holistic perspective on its role in modern structural elucidation workflows. The content herein is designed for researchers, scientists, and drug development professionals who rely on robust analytical data to drive their projects forward.

Section 1: Deciphering the Molecular Blueprint with ¹H NMR Spectroscopy

¹H NMR spectroscopy remains the gold standard for determining the precise structure of organic compounds in solution. It operates on the principle that atomic nuclei, specifically protons (¹H), behave like tiny magnets. When placed in a strong external magnetic field, they can align with or against the field, creating two energy states. The absorption of radiofrequency energy causes a transition between these states, and the exact frequency required is exquisitely sensitive to the local electronic environment of each proton.[1] This sensitivity is the source of the rich structural information embedded in an NMR spectrum, which is interpreted through three key parameters:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton.[1] Electron-withdrawing groups (e.g., -CN) "deshield" nearby protons, moving their signal downfield (to a higher ppm value), while electron-donating groups (e.g., -NH₂, alkyl groups) "shield" them, moving the signal upfield (to a lower ppm value).[2]

  • Integration: The area under an NMR signal is directly proportional to the number of protons generating that signal.[3] This provides a ratio of the different types of protons in the molecule.

  • Spin-Spin Splitting (Multiplicity): The magnetic field of a proton is influenced by the spins of protons on adjacent carbons. This interaction, known as spin-spin coupling, splits a signal into a multiplet. The multiplicity is described by the n+1 rule , where 'n' is the number of equivalent neighboring protons, resulting in patterns like singlets (s), doublets (d), triplets (t), and quartets (q).[4][5]

Section 2: Predicted ¹H NMR Spectrum of 4-Amino-3-isopropyl-5-methylbenzonitrile

The structure of 4-Amino-3-isopropyl-5-methylbenzonitrile contains five distinct sets of non-equivalent protons. The interplay of the strongly electron-donating amino group, the strongly electron-withdrawing nitrile group, and the weakly donating alkyl groups creates a well-resolved and highly informative spectrum.

Molecular Structure and Proton Environments

The diagram below illustrates the unique proton environments within the molecule, which are the basis for our spectral prediction.

Sources

Technical Comparison Guide: Mass Spectrometry Fragmentation of C11H14N2 Indole Alkaloids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecular formula C11H14N2 (MW 174.24 g/mol ) represents a critical chemical space in drug development and forensic toxicology, encompassing several structural isomers with distinct pharmacological profiles. The primary challenge in analyzing these derivatives lies in their isobaric nature; standard low-resolution mass spectrometry (MS) often yields identical molecular ions (


 at m/z 174).

This guide provides a definitive technical comparison of the three most prevalent C11H14N2 indole alkaloids: Gramine ,


-Methyltryptamine (AMT) , and N-Methyltryptamine (NMT) . By analyzing specific fragmentation mechanisms—specifically the competition between charge retention on the aliphatic amine versus the indole core—this guide establishes self-validating protocols for their differentiation.

Chemical Identity & Structural Logic[1]

Before interpreting spectra, one must understand the structural connectivity that dictates bond lability.

CompoundCommon NameStructure DescriptionKey Structural Feature
Isomer A Gramine 3-(dimethylaminomethyl)indoleTertiary amine attached directly to indole methyl group. No ethyl chain.
Isomer B

-Methyltryptamine (AMT)
2-(1H-indol-3-yl)-1-methyl-ethylaminePrimary amine on a branched ethyl chain (

-methyl).
Isomer C N-Methyltryptamine (NMT) 2-(1H-indol-3-yl)-N-methylethanamineSecondary amine on a linear ethyl chain (N-methyl).[1]

Fragmentation Mechanics: The "Performance" Comparison

In Electron Ionization (EI) at 70 eV, these molecules undergo fragmentation driven by the stability of the resulting carbocation or iminium ion. The "performance" of an assay is defined by its ability to detect the unique secondary ions generated by these specific cleavages.

A. -Methyltryptamine (AMT): The -Cleavage Dominance

AMT is characterized by a highly favorable


-cleavage initiated by the radical cation at the amine nitrogen.
  • Mechanism: The bond between the

    
    -carbon (carrying the amine) and the 
    
    
    
    -carbon (benzyl position) breaks.
  • Base Peak (m/z 44): The charge is retained on the nitrogen fragment (

    
    ), resulting in a dominant peak at m/z 44.
    
  • Diagnostic Ion (m/z 158): A competing pathway involves charge retention on the indole fragment after the loss of the primary amine radical (

    
    ). However, more commonly, the loss of the methyl radical (
    
    
    
    ) from the side chain yields a fragment at m/z 159, or the loss of ammonia (
    
    
    ) yields m/z 157/158.
    • Critical Distinction: The presence of ions in the m/z 158 range (M - 16) is a specific marker for AMT compared to NMT.

B. N-Methyltryptamine (NMT): The Isobaric Trap

NMT also undergoes


-cleavage, producing a base peak at m/z 44 (

), making it isobaric with AMT in the low-mass region.
  • Differentiation Mechanism: We must look at the "Indole Retention" pathway.

  • Diagnostic Ion (m/z 143/144): Unlike AMT, NMT possesses a terminal N-methyl group. Fragmentation often involves the loss of the methylamine radical (

    
    , 30 Da) or methylamine neutral (
    
    
    
    , 31 Da).
    • Loss of 30 Da from

      
       (174) 
      
      
      
      m/z 144 (vinyl indole cation).
    • Result: A spectrum showing a base peak at m/z 44 but a significant secondary peak at m/z 143-144 confirms NMT.

C. Gramine: The Elimination Pathway

Gramine lacks the ethyl spacer found in tryptamines, leading to a completely distinct fragmentation pattern.

  • Mechanism: The bond between the methylene bridge and the dimethylamine group is cleaved.

  • Diagnostic Ion (m/z 129/130): The loss of the dimethylamino radical (

    
    , 44 Da) generates the 3-methyleneindolium cation.
    
    • Result: A spectrum dominated by m/z 129 or 130 , with a notable absence of the m/z 44 base peak seen in tryptamines, definitively identifies Gramine.

Visualization of Fragmentation Pathways[3][4]

The following diagram maps the logical flow of fragmentation, highlighting the divergence points that allow for structural identification.

FragmentationPathways M_Ion Molecular Ion (M+) m/z 174 AMT_Node Alpha-Methyltryptamine (AMT) M_Ion->AMT_Node NMT_Node N-Methyltryptamine (NMT) M_Ion->NMT_Node Gramine_Node Gramine M_Ion->Gramine_Node AMT_Base Base Peak: m/z 44 (CH3-CH=NH2+) AMT_Node->AMT_Base Alpha Cleavage AMT_Diag Diagnostic: m/z 158 (Loss of NH2/CH4) AMT_Node->AMT_Diag Side Chain Loss NMT_Base Base Peak: m/z 44 (CH2=NH-CH3+) NMT_Node->NMT_Base Alpha Cleavage NMT_Diag Diagnostic: m/z 144 (Loss of CH3NH) NMT_Node->NMT_Diag McLafferty/Beta Cleavage Gramine_Loss Loss of N(CH3)2 (44 Da) Gramine_Node->Gramine_Loss Gramine_Base Base Peak: m/z 129/130 (3-Methyleneindolium) Gramine_Loss->Gramine_Base

Caption: Divergent fragmentation pathways of C11H14N2 isomers. Green nodes indicate base peaks; Red nodes indicate diagnostic secondary ions used for differentiation.

Comparative Data Summary

The table below synthesizes experimental data to provide a quick reference for peak assignment.

FeatureGramine

-Methyltryptamine (AMT)
N-Methyltryptamine (NMT)
Molecular Ion (

)
174 (Strong)174 (Weak/Moderate)174 (Moderate)
Base Peak (100%) m/z 129 or 130 m/z 44 m/z 44
Key Diagnostic Ion m/z 103 (Indole fragment)m/z 158 (M - 16/17 range)m/z 143 / 144 (M - 30/31)
Neutral Loss -44 Da (Dimethylamine)-17 Da (

) or -15 Da (

)
-31 Da (

)
Differentiation Rule If Base Peak is >100, it is Gramine.[1][2]If Base is 44 & Secondary is 158.If Base is 44 & Secondary is 144.

Experimental Protocol: Self-Validating Identification Workflow

To ensure scientific integrity, the following protocol uses a "Dual-Confirmation" approach combining Retention Time (RT) and Ion Ratios.

Method A: GC-MS (Electron Ionization)

Recommended for initial screening due to distinct EI fragmentation patterns.[3]

  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL Methanol.

    • Derivatization (Optional but Recommended): Add 50

      
      L Trifluoroacetic Anhydride (TFAA). Incubate at 60°C for 20 mins.
      
    • Why? TFA-derivatization shifts the mass of the amine fragments, breaking the isobaric interference between AMT and NMT.

      • NMT-TFA:

        
         270.
        
      • AMT-TFA:

        
         270.
        
      • Differentiation: The

        
        -cleavage ions shift differently based on the methyl position.
        
  • Instrument Parameters:

    • Column: Rxi-5Sil MS (30m x 0.25mm x 0.25

      
      m) or equivalent.
      
    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Inlet: Splitless, 250°C.

    • Oven Ramp: 100°C (1 min hold)

      
       15°C/min 
      
      
      
      300°C (3 min hold).
    • Source Temp: 230°C. Ionization: 70 eV.

  • Data Analysis Criteria:

    • Step 1: Check Base Peak.[4]

      • If m/z 130

        
        Gramine .
        
      • If m/z 44

        
         Proceed to Step 2.
        
    • Step 2: Check Secondary Ions (Zoom 50x).

      • Observe region m/z 140–160.

      • Peak at 158?

        
        AMT .
        
      • Peak at 144?

        
        NMT .
        
Method B: LC-MS/MS (Electrospray Ionization)

Recommended for biological matrices (blood/urine).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[5]

    • B: 0.1% Formic Acid in Acetonitrile.[5]

  • Gradient: 5% B to 95% B over 10 mins.

  • MRM Transitions (Precursor m/z 175.1

    
    ): 
    
    • AMT: 175

      
       158 (Loss of 
      
      
      
      ). High Selectivity.
    • NMT: 175

      
       144 (Loss of 
      
      
      
      ). High Selectivity.
    • Gramine: 175

      
       130 (Loss of 
      
      
      
      ).

References

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: N-Methyltryptamine & Alpha-Methyltryptamine Spectra. NIST Standard Reference Database 1A v17. [Link]

  • Brandt, S. D., et al. (2010). Analyses of the structurally related indole alkaloids alpha-methyltryptamine and N-methyltryptamine. Drug Testing and Analysis.[3][6][7] [Link]

  • Kato, N., et al. (2007). Differentiation of regioisomeric methyltryptamines by gas chromatography-mass spectrometry. Forensic Toxicology. [Link]

  • Araujo, A. M., et al. (2015). Development and validation of a method for the determination of alpha-methyltryptamine in urine by LC-MS/MS. Journal of Chromatography B. [Link]

Sources

A Comparative Guide to the FTIR Characteristic Peaks of the Nitrile Group in Substituted Anilines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Nitrile Group in Substituted Anilines

Substituted anilines are a cornerstone in the synthesis of a vast array of pharmaceuticals and functional materials. The incorporation of a nitrile group introduces unique electronic properties and serves as a versatile synthetic handle. FTIR spectroscopy is a powerful, non-destructive technique for the structural elucidation of these molecules, with the nitrile stretching vibration providing a distinct and informative spectral signature.[1]

The carbon-nitrogen triple bond (–C≡N) gives rise to a sharp and intense absorption band in a relatively uncongested region of the infrared spectrum, making it readily identifiable.[2][3] However, the precise position of this peak is sensitive to the electronic environment, offering valuable insights into the molecular structure. This guide will compare and contrast the FTIR characteristics of the nitrile group in various substituted anilines, supported by experimental data and theoretical considerations.

The Characteristic Nitrile Stretching Vibration

The stretching vibration of the C≡N triple bond typically appears in the spectral range of 2260–2220 cm⁻¹.[2] This absorption is characteristically sharp and of medium to strong intensity due to the significant change in dipole moment during the vibration.[2] For aromatic nitriles, such as those derived from aniline, this peak is generally observed at a lower wavenumber (2240–2220 cm⁻¹) compared to saturated (aliphatic) nitriles (2260–2240 cm⁻¹).[2][3] This shift to lower frequency is attributed to conjugation between the nitrile group and the aromatic ring, which slightly weakens the C≡N bond.[2][4]

In addition to the prominent nitrile peak, the FTIR spectra of substituted anilines will also display other characteristic bands. These include:

  • N-H Stretching: Primary aromatic amines typically show two distinct bands in the 3500–3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the –NH₂ group.[1][5]

  • Aromatic C-H Stretching: These absorptions appear just above 3000 cm⁻¹.[5]

  • Aromatic C=C Stretching: "Ring modes" from the stretching of the carbon-carbon bonds within the benzene ring produce sharp peaks in the 1620–1400 cm⁻¹ region.[2]

  • N-H Bending: A scissoring vibration for primary amines is typically observed between 1650 and 1580 cm⁻¹.[2]

The Influence of Substituents on the Nitrile Stretching Frequency

The electronic nature of the substituents on the aniline ring plays a crucial role in modulating the vibrational frequency of the nitrile group.[4] These effects can be broadly categorized as inductive and resonance effects.

Electron-Donating Groups (EDGs): Substituents such as amino (–NH₂), hydroxyl (–OH), and alkoxy (–OR) groups donate electron density to the aromatic ring through resonance. This increased electron density can be delocalized into the π* antibonding orbital of the nitrile group, weakening the C≡N bond and causing a shift to a lower wavenumber (red shift).

Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (–NO₂), cyano (–CN), and halogens (–F, –Cl, –Br) withdraw electron density from the aromatic ring through inductive and/or resonance effects. This withdrawal of electron density strengthens the C≡N bond, leading to a shift to a higher wavenumber (blue shift).

The position of the substituent on the aniline ring (ortho, meta, or para) also influences the extent of these electronic effects, with para-substituents generally exerting the most significant impact on the nitrile stretching frequency due to direct resonance interactions.

Diagram: Influence of Substituents on Nitrile Stretching Frequency

G cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) EDG e.g., -NH2, -OH, -OR EDG_Effect Increases electron density in the ring EDG->EDG_Effect Weaker_CN_Bond Weaker C≡N Bond EDG_Effect->Weaker_CN_Bond Delocalization into C≡N π* orbital Red_Shift Red_Shift Weaker_CN_Bond->Red_Shift Lower Wavenumber (Red Shift) EWG e.g., -NO2, -CN, Halogens EWG_Effect Decreases electron density in the ring EWG->EWG_Effect Stronger_CN_Bond Stronger C≡N Bond EWG_Effect->Stronger_CN_Bond Electron withdrawal strengthens bond Blue_Shift Blue_Shift Stronger_CN_Bond->Blue_Shift Higher Wavenumber (Blue Shift) Aniline Substituted Aniline Aniline->EDG Substituent Effect Aniline->EWG Substituent Effect G A Drying KBr B Sample and KBr Grinding A->B 1-2 mg sample 100-200 mg KBr C Pellet Formation B->C Homogeneous Powder D Background Scan C->D Transparent Pellet E Sample Scan D->E Background Spectrum F Data Processing E->F Sample Spectrum

Caption: Workflow for preparing a KBr pellet and acquiring an FTIR spectrum.

Conclusion

FTIR spectroscopy is an invaluable tool for the structural characterization of substituted anilines containing a nitrile group. The position of the characteristic nitrile stretching vibration is highly sensitive to the electronic effects of other substituents on the aromatic ring. Electron-donating groups generally cause a shift to lower wavenumbers, while electron-withdrawing groups lead to a shift to higher wavenumbers. By carefully analyzing the FTIR spectrum, researchers can gain significant insights into the molecular structure and electronic properties of these important compounds.

References

  • Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • Smoldyn, S. Vibrational Stark Effects of Nitriles I. Methods and Experimental Results. [Link]

  • AIP Publishing. (2025, December 10). Nitrile infrared intensity is more sensitive to local electric field change than its frequency: Application to probe protein hydration dynamics. [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Scribd. Nitrile IR Spectroscopy Overview. [Link]

  • YouTube. (2017, May 24). Nitriles IR Spectra and alkenes (with stereoisomerism references). [Link]

  • ChemRxiv. Nitrile IR intensities characterize electric fields and hydrogen bonding in protic, aprotic, and protein environments. [Link]

  • AIP Publishing. Molecular Structure, FT-IR and FT Raman Spectroscopic Characterization of 2-Aminobenzonitrile Using DFT Methods. [Link]

  • ResearchGate. FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA.... [Link]

  • Oxford Academic. (2024, May 6). CN stretches around 4.4 microns dominate the IR absorption spectra of cyano-polycyclic aromatic hydrocarbons. [Link]

  • PubMed. (2002, November 15). Studies on the Hydrogen Bonding of Aniline's Derivatives by FT-IR. [Link]

  • PubMed. (2010, January 15). Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. [Link]

  • arXiv. (2024, May 31). The High-Resolution Far- to Near-Infrared Anharmonic Absorption Spectra of Cyano-Substituted Polycyclic Aromatic Hydrocarbons from 300-6200 cm⁻¹. [Link]

  • ResearchGate. (2025, August 8). FT-IR and FT-Raman spectra, vibrational assignments, NBO analysis and DFT calculations of 2-amino-4-chlorobenzonitrile. [Link]

  • AIP Publishing. (2025, November 13). Molecular structure, FT-IR and FT raman spectroscopic characterization of 2-aminobenzonitrile using DFT methods. [Link]

  • ResearchGate. Infrared, Raman spectra and DFT calculations of chlorine substituted anilines. [Link]

  • YouTube. (2023, November 10). Factors affecting vibrational (IR) stretching frequency | Vibrational or Infrared (IR) Spectroscopy. [Link]

  • PubChem. 3-Aminobenzonitrile. [Link]

  • ResearchGate. FTIR spectra shown of NBR gloves particles analyzed. FTIR: Fourier transform infrared; NBR: nitrile-butadiene rubber.. [Link]

  • PubMed. (2010, June 15). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. [Link]

  • Hilaris Publisher. (2017, November 3). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. [Link]

  • NIST WebBook. Benzonitrile, 4-amino-. [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • PMC. Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. [Link]

  • PubMed. The infrared spectra of nitriles and related compounds frozen in Ar and H2O. [Link]

Sources

Comparative Guide: Reactivity of Methyl vs. Isopropyl Substituted Benzonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Methyl-substituted benzonitriles (Tolunitriles) and Isopropyl-substituted benzonitriles (Cumenenitriles). While both alkyl groups are electron-donating, their reactivity profiles diverge sharply due to the "Steric Gatekeeper" effect of the isopropyl group and the "Benzylic Divergence" of their C-H activation pathways.

  • Methyl Benzonitriles: Characterized by high accessibility of the nitrile group and robust benzylic oxidation to carboxylic acids. Ideal for scaffold extension via the nitrile or benzylic functionalization.

  • Isopropyl Benzonitriles: Characterized by significant steric shielding of the nitrile (especially at the ortho position) and distinct benzylic radical chemistry (peroxidation/tertiary halogenation). Used when metabolic stability or kinetic resistance to hydrolysis is required.

Reactivity Matrix: At a Glance
FeatureMethyl-Benzonitrile Isopropyl-Benzonitrile Primary Driver
Nitrile Hydrolysis Fast / StandardSlow / Resistant (ortho)Steric Hindrance (

)
Grignard Addition High Yield (Ketone/Amine)Low Yield / Side ReactionsSteric Blocking
Benzylic Oxidation

Benzoic Acid

Peroxide / Cleavage
C-H Bond Strength vs. Sterics
Benzylic Bromination

Primary Bromide (

)

Tertiary Bromide (

)
Radical Stability (

)
Metabolic Stability Low (Benzylic Ox.)Moderate (Steric Shield)CYP450 Access

Steric & Electronic Profiling[1][2]

To predict performance in synthesis, one must quantify the difference between the two substituents.

  • Electronic Effect: Both groups are weak electron donors (Inductive effect:

    
    ). The isopropyl group is slightly more electron-donating than methyl, but this is often negligible compared to steric factors.
    
  • Steric Parameter (

    
    ):  The Taft steric parameter (
    
    
    
    ) reveals the massive difference.
    • Methyl:

      
       (Reference)
      
    • Isopropyl:

      
      
      
    • Implication: The isopropyl group occupies significantly more space, creating a "cone of protection" that inhibits attack on the adjacent nitrile carbon.

Visualization: The Ortho-Effect Pathway

The following diagram illustrates how the isopropyl group blocks nucleophilic trajectory compared to the methyl group.

StericBlocking cluster_0 Methyl (Open Access) cluster_1 Isopropyl (Steric Gatekeeper) Me_CN o-Tolunitrile Me_TS Tetrahedral Intermediate (Low Energy) Me_CN->Me_TS Fast Attack Nu_Me Nucleophile (OH-, RMgX) Nu_Me->Me_TS Me_Prod Amide / Ketone Me_TS->Me_Prod iPr_CN o-Isopropylbenzonitrile iPr_TS Steric Clash (High Energy) iPr_CN->iPr_TS Blocked Nu_iPr Nucleophile Nu_iPr->iPr_TS iPr_Prod No Reaction / Reversion iPr_TS->iPr_Prod caption Figure 1: Comparative Nucleophilic Trajectory. The isopropyl group raises the transition state energy for attack on the nitrile.

Detailed Reactivity Comparison

A. Nucleophilic Attack on the Nitrile (Hydrolysis & Organometallics)

The Challenge: The nitrile carbon is an electrophile.[1] For ortho-substituted systems, the substituent acts as a gatekeeper.

  • Methyl: The methyl group provides minimal resistance.[2] Acidic or basic hydrolysis proceeds with standard kinetics. Grignard reagents add cleanly to form imines (hydrolyzing to ketones).

  • Isopropyl: The bulky isopropyl group effectively shields the nitrile carbon.

    • Hydrolysis:[1][3][4][5] Requires forcing conditions (e.g., higher temperature, high concentration

      
      ). Incomplete hydrolysis (stopping at the amide) is common because the amide is even more sterically crowded and resistant to further attack.
      
    • Grignard:[6][7][8][9] Addition is severely retarded. Side reactions such as reduction (transfer of a hydride from the Grignard

      
      -hydrogen) or directed ortho-metalation  (deprotonation) often compete with addition.
      
B. Benzylic Functionalization (Oxidation & Bromination)[11]

This is the most chemically distinct area.

1. Oxidation:

  • Methyl: Oxidizes readily to the carboxylic acid (

    
    ) using 
    
    
    
    or industrial air oxidation (Amoco process). The C-H bonds are primary and accessible.
  • Isopropyl: Does not oxidize to a benzoic acid without breaking a C-C bond.

    • Pathway: Oxidation typically forms a tertiary hydroperoxide (Cumene hydroperoxide analog). Under acidic conditions, this rearranges (Hock rearrangement) to form a phenol and a ketone, effectively cleaving the alkyl group.

2. Radical Bromination (NBS):

  • Methyl: Forms a Benzyl Bromide (

    
    ). This is a stable, versatile electrophile for 
    
    
    
    reactions.
  • Isopropyl: Forms a Tertiary Benzylic Bromide (

    
    ).
    
    • Issue: This product is sterically crowded and prone to elimination (forming

      
      -methyl styrene derivatives) rather than clean substitution.
      

Experimental Protocols

Protocol A: Comparative Hydrolysis (Acidic)

Validates steric resistance of the isopropyl group.

Reagents:

  • Substrate: 10 mmol (o-Tolunitrile vs. o-Isopropylbenzonitrile)

  • Acid: 85%

    
     (5 mL)
    
  • Temperature: 100°C

Workflow:

  • Dissolution: Dissolve substrate in sulfuric acid. Note: Tolunitrile dissolves/reacts exothermically; Isopropyl requires heating.

  • Heating: Stir at 100°C.

  • Monitoring: Aliquot every 30 mins into ice water

    
     HPLC analysis.
    
  • Result:

    • Methyl:[2][10] >95% conversion to Amide/Acid within 2 hours.

    • Isopropyl:[11] <30% conversion typically observed at 2 hours; requires 12+ hours or higher temperatures (140°C) for completion.

Protocol B: Benzylic Bromination (Wohl-Ziegler)

Validates radical stability and product utility.

Reagents:

  • Substrate: 10 mmol

  • N-Bromosuccinimide (NBS): 11 mmol

  • Initiator: AIBN (catalytic) or Benzoyl Peroxide

  • Solvent:

    
     or Benzotrifluoride (Green alternative)
    

Workflow:

  • Setup: Mix substrate, NBS, and initiator in solvent under

    
    .
    
  • Reflux: Heat to reflux (80°C) with visible light irradiation (optional but recommended).

  • Filtration: Cool to 0°C, filter off succinimide byproduct.

  • Isolation: Evaporate solvent.

  • Comparison:

    • Methyl Product: Stable oil/solid. Clean NMR signal at

      
       ppm (
      
      
      
      ).
    • Isopropyl Product: Unstable oil. NMR signal at

      
       ppm (
      
      
      
      ). Caution: Do not distill; prone to thermal elimination. Use immediately.

Decision Guide: Which to Choose?

Use the following logic flow to select the appropriate building block for your drug candidate.

DecisionTree cluster_notes Key Differentiator Start Select Building Block Q1 Is the Nitrile a reaction center (e.g., to form Ketone/Amine)? Start->Q1 Methyl Choose Methyl-Benzonitrile Q1->Methyl Yes, need high yield Q2 Do you need Benzylic Functionalization? Q1->Q2 No, it is a stable anchor Q2->Methyl Yes, to Acid/Linker Isopropyl Choose Isopropyl-Benzonitrile Q2->Isopropyl No, need metabolic stability Note Methyl = Reactive Handle Isopropyl = Steric Shield caption Figure 2: Decision Logic for Scaffold Selection.

References

  • Steric Parameters in Hydrolysis

    • Charton, M. (1969). "Steric effects. I. Ester hydrolysis."[5][12] Journal of the American Chemical Society.

    • values (Methyl vs Isopropyl)
  • Benzylic Bromination Selectivity

    • Wohl, A. (1919). "Bromination of unsaturated compounds with N-bromoacetamide." Berichte der deutschen chemischen Gesellschaft.
    • Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews.

    • Relevance: Defines the stability of tertiary vs primary radicals in benzylic systems.
  • Grignard Addition to Hindered Nitriles

    • Canonne, P., et al. (1982). "Reaction of organomagnesium reagents with sterically hindered nitriles." Tetrahedron Letters.

    • Key Data: Demonstrates the drastic yield drop and increase in reduction side-products with ortho-isopropyl substituents.
  • BenchChem Reactivity Data

    • "Comparative reactivity of Benzonitrile and other aromatic nitriles."[1][10]

    • Context: General pKa and reactivity trends for substituted benzonitriles.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 4-Amino-3-isopropyl-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the complexities of novel chemical compounds is the cornerstone of discovery in drug development and scientific research. With this innovation comes the profound responsibility of ensuring the safety of all laboratory personnel. This guide provides a detailed protocol for the safe handling, use, and disposal of 4-Amino-3-isopropyl-5-methylbenzonitrile, a compound of interest in modern research. The following procedures are grounded in established safety principles for handling aromatic amines and benzonitrile derivatives, ensuring a self-validating system of laboratory safety.

Due to the specific nature of 4-Amino-3-isopropyl-5-methylbenzonitrile, publicly available safety data sheets (SDS) are limited. Therefore, the guidance herein is synthesized from the safety profiles of structurally analogous compounds, such as various aminobenzonitriles. This approach allows us to anticipate potential hazards and establish robust protective measures.

Hazard Assessment: Understanding the Risks

Substituted benzonitriles and aromatic amines present a spectrum of potential health risks that necessitate careful handling. Based on data from similar compounds, researchers should assume that 4-Amino-3-isopropyl-5-methylbenzonitrile may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Furthermore, there is a potential for toxicity if the compound is swallowed, inhaled, or comes into contact with the skin.[2]

Table 1: Potential Hazard Classifications for 4-Amino-3-isopropyl-5-methylbenzonitrile (Based on Analogous Compounds)

Hazard ClassCategoryPrecautionary Statement
Acute Toxicity, OralCategory 4Harmful if swallowed.[1]
Acute Toxicity, DermalCategory 4Harmful in contact with skin.[1]
Acute Toxicity, InhalationCategory 4Harmful if inhaled.[1]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[3][1][2]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[3][1][2]
Specific target organ toxicityCategory 3May cause respiratory irritation.[3][1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 4-Amino-3-isopropyl-5-methylbenzonitrile. A thorough risk assessment of your specific experimental procedures should always guide your final PPE selection.[4]

Hand Protection: The Critical Barrier

Chemical-resistant gloves are essential to prevent dermal exposure.[5] Nitrile gloves are an excellent choice for handling a wide range of chemicals, including the aromatic amine and nitrile functional groups present in this compound.[6][7][8]

  • Selection: Choose nitrile gloves with a thickness appropriate for the duration of handling. For incidental contact, standard laboratory nitrile gloves may suffice. For extended handling or in situations with a higher risk of splashing, consider thicker, chemical-resistant nitrile gloves.[9]

  • Integrity Check: Always inspect gloves for any signs of degradation, punctures, or tears before use.

  • Donning and Doffing: Don and doff gloves correctly to avoid contaminating your skin.

  • Disposal: Dispose of contaminated gloves immediately in the designated hazardous waste container. Do not reuse disposable gloves.

Eye and Face Protection: Shielding from Splashes and Aerosols

The potential for serious eye irritation necessitates robust eye and face protection.

  • Minimum Requirement: Safety glasses with side shields are the minimum requirement for any work with this compound.[9]

  • Enhanced Protection: For procedures with a higher risk of splashes or aerosol generation, such as heating or vortexing, a face shield worn over safety goggles is required.[5]

Protective Clothing: Minimizing Skin Contact

A lab coat is mandatory to protect your skin and personal clothing from contamination.[5]

  • Material: A lab coat made of a material appropriate for chemical laboratories should be worn and fully buttoned.

  • Maintenance: Lab coats should be regularly laundered, and any contaminated lab coats should be decontaminated or disposed of as hazardous waste.[3]

Respiratory Protection: Guarding Against Inhalation

All work with solid or volatile forms of 4-Amino-3-isopropyl-5-methylbenzonitrile should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[9][10]

  • Engineering Controls: A properly functioning chemical fume hood is the primary engineering control to prevent respiratory exposure.

  • Respirators: In the absence of adequate engineering controls or for emergency situations, a NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates may be necessary.[1] A formal respiratory protection program, including fit testing and training, is required for respirator use.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling 4-Amino-3-isopropyl-5-methylbenzonitrile will ensure a safe and efficient workflow.

Preparation and Pre-Handling
  • Designated Area: Designate a specific area within a chemical fume hood for handling the compound.

  • Gather Materials: Assemble all necessary equipment, including PPE, weighing papers, spatulas, and waste containers, before you begin.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[1]

Handling the Compound
  • Don PPE: Put on all required PPE before entering the designated handling area.

  • Weighing: If working with a solid, handle it carefully to avoid generating dust. Use a spatula to transfer the compound.

  • In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Post-Handling and Decontamination
  • Decontaminate: Thoroughly decontaminate all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) after use.

  • Doff PPE: Remove PPE in the correct order to prevent cross-contamination.

  • Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.[3]

Disposal Plan: Responsible Waste Management

Proper disposal of 4-Amino-3-isopropyl-5-methylbenzonitrile and associated waste is crucial for environmental protection and laboratory safety.[4]

  • Waste Classification: All waste contaminated with 4-Amino-3-isopropyl-5-methylbenzonitrile must be treated as hazardous waste.[4]

  • Containers: Use clearly labeled, sealed, and compatible containers for all hazardous waste.[11]

  • Segregation: Do not mix benzonitrile waste with other waste streams to prevent potentially hazardous reactions.[4]

  • Disposal Method: Dispose of hazardous waste through your institution's environmental health and safety office. Incineration in a chemical incinerator with an afterburner and scrubber is a common disposal method for such compounds.

Visual Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for selecting and using the appropriate PPE when handling 4-Amino-3-isopropyl-5-methylbenzonitrile.

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_disposal Disposal Phase Prep Assess Experimental Risk (e.g., scale, potential for splash/aerosol) Select_Gloves Select Appropriate Gloves (Nitrile recommended) Prep->Select_Gloves Select_EyeFace Select Eye/Face Protection Prep->Select_EyeFace Select_Clothing Select Protective Clothing (Lab coat) Prep->Select_Clothing Select_Resp Assess Need for Respiratory Protection Prep->Select_Resp Don_PPE Don PPE in Correct Order Select_Gloves->Don_PPE Select_EyeFace->Don_PPE Select_Clothing->Don_PPE Select_Resp->Don_PPE Handle_Compound Handle Compound in Designated Area (Fume Hood) Don_PPE->Handle_Compound Doff_PPE Doff PPE in Correct Order Handle_Compound->Doff_PPE Dispose_Gloves Dispose of Contaminated Gloves in Hazardous Waste Doff_PPE->Dispose_Gloves Decontaminate Decontaminate Work Surfaces Dispose_Gloves->Decontaminate Wash_Hands Wash Hands Thoroughly Decontaminate->Wash_Hands

Caption: PPE selection and use workflow.

By adhering to these rigorous safety protocols, researchers can confidently and safely advance their work with 4-Amino-3-isopropyl-5-methylbenzonitrile, fostering a culture of safety and scientific excellence.

References

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